molecular formula C23H22F2N4O B13145634 ONC213

ONC213

カタログ番号: B13145634
分子量: 408.4 g/mol
InChIキー: JSJNWKZRWWDYBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ONC213 is a useful research compound. Its molecular formula is C23H22F2N4O and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C23H22F2N4O

分子量

408.4 g/mol

IUPAC名

11-benzyl-7-[(3,4-difluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C23H22F2N4O/c24-19-7-6-17(12-20(19)25)14-29-22(30)18-15-27(13-16-4-2-1-3-5-16)10-8-21(18)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2

InChIキー

JSJNWKZRWWDYBB-UHFFFAOYSA-N

正規SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC(=C(C=C4)F)F)CC5=CC=CC=C5

製品の起源

United States

Foundational & Exploratory

ONC213 in Acute Myeloid Leukemia: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted agents, AML, particularly in older adults and in relapsed/refractory settings, remains a significant clinical challenge. A key area of investigation in AML therapeutics is the targeting of metabolic vulnerabilities within leukemia cells, especially the leukemia stem cells (LSCs) that are often responsible for treatment resistance and relapse.[1][2] The imipridone ONC213 has emerged as a promising therapeutic agent with a novel mechanism of action that exploits the metabolic dependencies of AML cells.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound in AML, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Targeting Mitochondrial Metabolism

This compound exerts its anti-leukemic effects primarily by targeting a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle: α-ketoglutarate dehydrogenase (α-KGDH).[3][4][5] This action initiates a cascade of events that culminate in the selective apoptosis of AML cells, including the resilient LSC population, while demonstrating minimal toxicity to normal hematopoietic cells.[3][6]

The central tenets of this compound's mechanism of action are:

  • Inhibition of α-Ketoglutarate Dehydrogenase (α-KGDH): this compound directly inhibits the activity of α-KGDH, a critical enzyme in the TCA cycle responsible for converting α-ketoglutarate to succinyl-CoA.[3][5] This inhibition leads to an accumulation of α-ketoglutarate and a disruption of the TCA cycle.[3]

  • Suppression of Oxidative Phosphorylation (OXPHOS): By disrupting the TCA cycle, this compound effectively suppresses mitochondrial respiration and oxidative phosphorylation (OXPHOS), the primary energy-generating process in many AML cells, particularly LSCs.[3][7][8]

  • Induction of Mitochondrial Stress and the Integrated Stress Response (ISR): The impairment of mitochondrial function triggers a state of mitochondrial stress.[3][9] This, in turn, activates the Integrated Stress Response (ISR), a cellular stress pathway.[1][9] However, unlike some other ISR activators, this compound's induction of the ISR in AML cells appears to be independent of CHOP activation.[1]

  • Reduction of MCL-1 Expression: A crucial downstream consequence of this compound-mediated signaling is the reduced translation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[3][4][7] MCL-1 is a key resistance factor to BCL-2 inhibitors like venetoclax (B612062).[1][2]

  • Induction of Apoptosis: The combination of metabolic collapse due to OXPHOS suppression and the downregulation of the critical survival protein MCL-1 culminates in the induction of apoptosis in AML cells.[3][5]

Notably, the mechanism of this compound is distinct from its predecessor, ONC201. This compound does not induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) or its receptor DR5, nor does it affect AKT phosphorylation, which are hallmarks of ONC201's activity.[10] While ONC201's activity is linked to the mitochondrial protease ClpP, this compound's primary mechanism in AML cells appears to be ClpP-independent.[11]

Synergy with Venetoclax

A significant aspect of this compound's therapeutic potential lies in its ability to synergize with the BCL-2 inhibitor venetoclax.[1][2] Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, most notably MCL-1.[1] By reducing MCL-1 levels, this compound effectively re-sensitizes venetoclax-resistant AML cells to apoptosis.[1][2] This combination not only enhances the killing of bulk AML cells but also effectively targets the LSC population, addressing a key driver of relapse.[1][2]

Data Presentation

In Vitro Cytotoxicity of this compound in AML Cell Lines
Cell LineIC50 (nM)
MV4-1191.7
OCI-AML3626.0
MOLM-13Not explicitly stated, but sensitive
THP-1Not explicitly stated, but intrinsically resistant to venetoclax

Data extracted from studies where AML cell lines were treated with varying concentrations of this compound for 72 hours, and viability was assessed using an MTT assay.[3][9]

In Vitro Cytotoxicity of this compound in Primary AML Patient Samples
ParameterValue
Number of Samples48
IC50 Range (nM)106.0 - 2173.0
Median IC50 (nM)Not explicitly stated

Primary AML patient samples were treated with a range of this compound concentrations for 72 hours, with cell viability determined by MTT assay.[3]

Effects of this compound on AML Progenitor and Stem Cells
TreatmentEffect on Colony Formation
This compound (250 nM)Strong reduction in clonogenicity in some primary AML samples
This compound (500 nM)Suppression of colony numbers to less than 5% for all tested primary AML samples

Colony formation assays were conducted on primary AML patient samples treated with this compound for 48 hours before being plated in methylcellulose.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cell lines or primary patient cells are seeded in 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for 72 hours.

  • MTT Addition: Thiazolyl blue tetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated using software such as GraphPad Prism.[3][9]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: AML cells are treated with this compound or vehicle control for a specified period (e.g., 48 hours).

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) are added to the cells.

  • Incubation: The cells are incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and for PI to enter non-viable cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Western Blotting
  • Cell Lysis: Following treatment with this compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., MCL-1, cleaved PARP, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

Colony Formation Assay
  • Cell Treatment: Primary AML patient samples are treated with this compound or vehicle for 48 hours.

  • Plating in Methylcellulose: The treated cells are washed and plated in a methylcellulose-based medium that supports the growth of hematopoietic colonies.

  • Incubation: The plates are incubated for 10-14 days in a humidified incubator.

  • Colony Enumeration: The number of colonies (AML-CFUs) is counted under a microscope.[3][8]

Mitochondrial Respiration Analysis (Seahorse Bioanalyzer)
  • Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.

  • Drug Treatment: Cells are treated with this compound for a specified duration.

  • Assay Execution: The Seahorse bioanalyzer measures the oxygen consumption rate (OCR) in real-time. A mitochondrial stress test is performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to determine key parameters of mitochondrial function, including basal respiration, maximal respiration, and spare respiratory capacity.[1][5]

Mandatory Visualizations

ONC213_Mechanism_of_Action cluster_extracellular cluster_cell AML Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm This compound This compound aKGDH α-KGDH This compound->aKGDH Inhibits TCA TCA Cycle OXPHOS OXPHOS TCA->OXPHOS NADH, FADH2 aKGDH->TCA Mito_Stress Mitochondrial Stress OXPHOS->Mito_Stress Suppression leads to ISR Integrated Stress Response (ISR) Mito_Stress->ISR Induces Apoptosis Apoptosis Mito_Stress->Apoptosis Contributes to MCL1_trans MCL-1 Translation ISR->MCL1_trans Inhibits MCL1_prot MCL-1 Protein MCL1_trans->MCL1_prot Leads to reduced MCL1_prot->Apoptosis Inhibition of

Caption: Core mechanism of action of this compound in AML cells.

ONC213_Venetoclax_Synergy cluster_drugs cluster_pathway Apoptotic Regulation in AML Cell cluster_outcome This compound This compound MCL1 MCL-1 This compound->MCL1 Reduces expression Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis MCL1->Apoptosis Inhibits BCL2->Apoptosis Inhibits Synergy Synergistic Induction of Apoptosis

Caption: Synergistic interaction between this compound and Venetoclax.

Experimental_Workflow_Apoptosis start AML Cells treatment Treat with this compound or Vehicle Control (48h) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptosis analyze->end

Caption: Experimental workflow for apoptosis analysis.

References

The Imipridone ONC213: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213 is a novel, orally bioavailable small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the compound's mechanism of action as an inhibitor of α-ketoglutarate dehydrogenase (αKGDH), leading to mitochondrial stress and apoptosis in cancer cells. This document includes a compilation of key preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Development

This compound is the fourth compound in the imipridone pipeline developed by Oncoceutics, now a part of Chimerix, Inc.[1][2]. The imipridone class of molecules is characterized by a unique tricyclic heterocyclic framework and was identified for its potential to target G protein-coupled receptors involved in cancer signaling.[1] Following the development of its predecessors, including ONC201, ONC206, and ONC212, this compound emerged as a promising candidate with enhanced potency and a distinct mechanism of action.[1][3]

The composition of matter for this compound and its use in cancer treatment are protected by patents, with the initial patent issued in the United States providing protection until early 2036.[1] Preclinical research, notably conducted at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine, has been instrumental in elucidating the anti-leukemic activity of this compound.[1] These studies have demonstrated its efficacy in various preclinical models, including patient-derived xenografts, and have highlighted its synergistic potential with other anti-cancer agents like the BCL-2 inhibitor, venetoclax (B612062).[1][4]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic routes for imipridone derivatives are well-documented in the scientific and patent literature. These methods typically involve a convergent synthesis strategy.

A common approach to constructing the core imipridone scaffold involves the reaction of commercially available primary amines with an excess of methyl acrylate, followed by cyclization using a strong base like sodium hydride to form N-substituted piperidone carboxylates.[5] Further chemical modifications and condensations are then performed to build the characteristic angular tricyclic heterocyclic framework of the imipridone class.[6] The synthesis of various imipridone analogs often involves multi-step pathways to introduce different substituents on the terminal benzyl (B1604629) groups, allowing for the exploration of structure-activity relationships.[7] The patent for this compound, titled "7-BENZYL-4-(2-METHYLBENZYL)-2,4,6,7,8,9-HEXAHYDROIMIDAZO [1,2-A]PYRIDO [3,4-E]PYRIMIDIN-5(1H)-ONE, ANALOGS THEREOF, AND SALTS THEREOF AND METHODS FOR THEIR USE IN THERAPY," provides the foundational chemical structure and claims for a broad range of related compounds.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a distinct mechanism of action centered on the disruption of mitochondrial metabolism. The primary target of this compound has been identified as α-ketoglutarate dehydrogenase (αKGDH), a key enzyme in the tricarboxylic acid (TCA) cycle.[2]

By inhibiting αKGDH, this compound triggers a cascade of events within the cancer cell:

  • Suppression of Oxidative Phosphorylation (OXPHOS): Inhibition of the TCA cycle leads to a reduction in mitochondrial respiration and ATP production.[2]

  • Induction of Mitochondrial Stress: The metabolic disruption causes a mitochondrial stress response.[2]

  • Inhibition of Protein Translation: A key consequence of this stress response is the suppression of de novo protein synthesis.[2]

  • Downregulation of MCL-1: The inhibition of protein translation leads to a decrease in the levels of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[2]

  • Induction of Apoptosis: The reduction in MCL-1 levels sensitizes the cancer cells to apoptosis, leading to programmed cell death.[2]

This mechanism is particularly effective in cancers that are highly dependent on oxidative phosphorylation for their energy needs, such as AML.[2]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a range of AML cell lines and primary patient samples.

Cell Line/Sample TypeIC50 Range (nM)Notes
AML Cell Lines (n=8)91.7 – 626.072-hour treatment, MTT assay. Sensitivity did not appear to be associated with known genetic lesions.
Primary AML Patient Samples (n=48)106.0 – 2173.0 (Median IC50 = 374.2)72-hour treatment, MTT assay. Sensitivity appeared independent of AML subtypes.

Table 1: In Vitro Cytotoxicity of this compound in AML[8]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in mouse models have demonstrated the in vivo anti-leukemic activity and favorable pharmacokinetic profile of this compound.

ParameterValueAnimal ModelDosing
Pharmacokinetics
Half-life (t1/2)4.4 hoursBALB/c miceSingle oral dose of 50 mg/kg
Time to Maximum Concentration (Tmax)0.5 hoursBALB/c miceSingle oral dose of 50 mg/kg
Maximum Plasma Concentration (Cmax)1882.5 µg/L (3.77 µM)BALB/c miceSingle oral dose of 50 mg/kg
Efficacy
MV4-11 XenograftIncreased median survival from 33 days (vehicle) to 43.5 daysImmunocompromised NSGS mice75 mg/kg, p.o., daily
MV4-11 XenograftNearly doubled median survival from 33 days (vehicle) to 62 daysImmunocompromised NSGS mice125 mg/kg, p.o., daily

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound[8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on AML cell lines and primary patient samples.

  • Cell Plating: Seed AML cells in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines) in a final volume of 100 µL of culture medium.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay

This assay assesses the effect of this compound on the clonogenic potential of leukemia stem and progenitor cells.

  • Cell Treatment: Treat primary AML samples with vehicle or this compound at desired concentrations for 48 hours.

  • Plating in Methylcellulose: Wash the cells and plate them in methylcellulose-based medium supplemented with appropriate cytokines in 35 mm culture dishes.

  • Incubation: Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator.

  • Colony Enumeration: Count the number of colonies (defined as aggregates of >40 cells) using an inverted microscope.

  • Data Analysis: Compare the number of colonies in the this compound-treated groups to the vehicle control.

Western Blot for MCL-1

This protocol is used to detect changes in MCL-1 protein levels following this compound treatment.

  • Cell Lysis: Treat AML cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in MCL-1 levels.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the effect of this compound on mitochondrial function by assessing the oxygen consumption rate (OCR).

  • Cell Seeding: Seed AML cells in a Seahorse XF cell culture microplate at an optimized density.

  • Drug Treatment: Treat the cells with this compound for the desired duration.

  • Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

  • Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Acquisition: The Seahorse XF Analyzer measures the OCR at baseline and after each injection.

  • Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

Signaling Pathway of this compound

ONC213_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH Inhibits TCA TCA Cycle OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS Suppresses TCA->OXPHOS MitoStress Mitochondrial Stress OXPHOS->MitoStress Disruption leads to ProteinSynth Protein Synthesis (de novo) MitoStress->ProteinSynth Suppresses MCL1 MCL-1 ProteinSynth->MCL1 Reduces translation of Apoptosis Apoptosis MCL1->Apoptosis Inhibits

Figure 1. Signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vitro Efficacy Testing

In_Vitro_Workflow cluster_viability Cell Viability (MTT Assay) cluster_mechanism Mechanism of Action plate_cells Plate AML Cells treat_this compound Treat with this compound plate_cells->treat_this compound incubate_72h Incubate 72h treat_this compound->incubate_72h mtt_reagent Add MTT Reagent incubate_72h->mtt_reagent solubilize Solubilize Formazan mtt_reagent->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 treat_cells_wb Treat Cells with this compound lyse_cells Lyse Cells & Quantify Protein treat_cells_wb->lyse_cells run_wb Western Blot for MCL-1 lyse_cells->run_wb treat_cells_sh Treat Cells with this compound run_seahorse Seahorse XF Analysis treat_cells_sh->run_seahorse

Figure 2. Workflow for in vitro evaluation of this compound.

References

ONC213: A Comprehensive Technical Guide on its Impact on Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC213, a second-generation imipridone, has emerged as a promising anti-cancer agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1] Its primary mechanism of action involves the targeted disruption of mitochondrial metabolism, leading to a significant suppression of oxidative phosphorylation (OXPHOS). This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways affected by this compound, with a focus on its effects on oxidative phosphorylation.

Core Mechanism of Action: Inhibition of α-Ketoglutarate Dehydrogenase

This compound's primary molecular target is α-ketoglutarate dehydrogenase (αKGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1] By inhibiting αKGDH, this compound effectively curtails the flow of metabolites through the TCA cycle, leading to a direct suppression of mitochondrial respiration and, consequently, oxidative phosphorylation.[1] This inhibition results in an accumulation of α-ketoglutarate. The suppression of αKGDH activity is a key initiating event in the cascade of cellular responses induced by this compound.

Downstream Cellular Effects

The inhibition of αKGDH and subsequent disruption of OXPHOS by this compound trigger a multifaceted cellular stress response, ultimately culminating in apoptosis.

Induction of the Integrated Stress Response (ISR)

A primary consequence of this compound-induced mitochondrial stress is the activation of the Integrated Stress Response (ISR).[2] This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and a subsequent increase in the activating transcription factor 4 (ATF4).[1][2] The ISR is a crucial cellular program that allows cells to adapt to various stress conditions, but its prolonged activation can lead to apoptosis.

Reduction of MCL-1 Translation

The this compound-induced ISR leads to a significant reduction in the translation of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein of the BCL-2 family.[1] The decrease in MCL-1 levels is a critical factor in sensitizing cancer cells to apoptosis. Western blot analyses have shown a time-dependent decrease in MCL-1 protein levels in AML cells treated with this compound.

Induction of Apoptosis

The combined effects of suppressed oxidative phosphorylation and reduced MCL-1 levels create a pro-apoptotic environment within the cancer cell.[1] This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and molecular effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Acute Myeloid Leukemia (AML) Cell Lines [1][3]

Cell LineIC50 (nM) after 72h
MV4-1191.7
MOLM-13Not Specified
OCI-AML3Not Specified
THP-1Not Specified
KG-1Not Specified
HL-60Not Specified
U937Not Specified
K562626.0

Table 2: Effect of this compound on Mitochondrial Respiration in AML Cell Lines [2][4]

Cell LineTreatmentBasal RespirationMaximal RespirationSpare Respiratory Capacity
MV4-11This compound (250 nM)Significantly ReducedSignificantly ReducedSignificantly Reduced
THP-1This compound (250 nM)Significantly ReducedSignificantly ReducedSignificantly Reduced
MV4-11/VEN+AZA-RThis compound (250 nM)Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 3: Effect of this compound on α-Ketoglutarate Dehydrogenase (αKGDH) Activity [2]

Cell LineTreatmentαKGDH Activity Reduction
MV4-11This compoundSignificant
THP-1This compoundSignificant
MV4-11/VEN+AZA-RThis compoundOver 50%

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

ONC213_Pathway cluster_TCA TCA Cycle Disruption cluster_ISR Integrated Stress Response cluster_Apoptosis Apoptotic Induction This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH Inhibits TCA TCA Cycle OXPHOS Oxidative Phosphorylation (OXPHOS) TCA->OXPHOS Suppresses Mito_Stress Mitochondrial Stress OXPHOS->Mito_Stress Induces Apoptosis Apoptosis eIF2a p-eIF2α Mito_Stress->eIF2a Activates ATF4 ATF4 eIF2a->ATF4 Increases MCL1 MCL-1 Translation ATF4->MCL1 Reduces

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Assessing this compound's Effect on Oxidative Phosphorylation

Experimental_Workflow cluster_assays Functional and Molecular Assays start Start: AML Cell Culture treatment This compound Treatment (Various Concentrations and Timepoints) start->treatment seahorse Seahorse XF Analysis (OCR, ECAR) treatment->seahorse western Western Blot (MCL-1, p-eIF2α, ATF4, etc.) treatment->western flow Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow colony Colony Formation Assay (Clonogenic Survival) treatment->colony akgdh_assay αKGDH Activity Assay treatment->akgdh_assay data_analysis Data Analysis and Interpretation seahorse->data_analysis western->data_analysis flow->data_analysis colony->data_analysis akgdh_assay->data_analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)[1]
  • Seed AML cell lines (e.g., MV4-11, K562) in 96-well plates.

  • Treat cells with a range of this compound concentrations for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Seahorse XF Analyzer for Mitochondrial Respiration[2][4]
  • Seed AML cells in a Seahorse XF24 or XF96 cell culture microplate.

  • Treat cells with this compound for the desired time.

  • Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

  • Analyze the data to determine basal respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis[1][4]
  • Treat AML cells with this compound for specified durations.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., MCL-1, p-eIF2α, ATF4, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)[3][4][6][7]
  • Treat AML cells with this compound for the indicated times.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Colony Formation Assay[1][8]
  • Treat primary AML patient samples or cell lines with this compound for 48 hours.

  • Plate the treated cells in methylcellulose-based medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Enumerate the number of colonies (AML-CFUs) under a microscope.

  • Compare the colony numbers in treated versus vehicle-treated controls.

α-Ketoglutarate Dehydrogenase (αKGDH) Activity Assay[4][9]
  • Treat AML cells with this compound.

  • Lyse the cells to isolate mitochondria.

  • Initiate the reaction by adding a reaction buffer containing α-ketoglutarate, CoA, NAD+, and other cofactors.

  • Measure the rate of NAD+ reduction to NADH, which is coupled to the reduction of a colorimetric or fluorometric probe.

  • Normalize the αKGDH activity to the activity of a mitochondrial matrix enzyme like citrate (B86180) synthase.

Conclusion

This compound represents a novel therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells, particularly their reliance on oxidative phosphorylation. Its ability to inhibit αKGDH, suppress mitochondrial respiration, and induce a potent pro-apoptotic response underscores its potential as a valuable agent in the treatment of AML and potentially other malignancies. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

The Critical Role of MCL-1 Downregulation in ONC213-Induced Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism by which the novel imipridone ONC213 induces apoptosis in cancer cells, with a specific focus on the essential role of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cancer therapeutics.

Executive Summary

This compound, a second-generation imipridone, has demonstrated potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). Its mechanism of action diverges from its predecessor, ONC201, by primarily targeting the mitochondrial enzyme α-ketoglutarate dehydrogenase (α-KGDH). Inhibition of α-KGDH by this compound triggers a unique mitochondrial stress response, leading to the suppression of de novo protein synthesis. A critical consequence of this translational repression is the significant downregulation of the short-lived anti-apoptotic protein MCL-1. The reduction of MCL-1 levels is a key event that unleashes the mitochondrial apoptotic pathway, culminating in cancer cell death. This guide will dissect the signaling cascade, present quantitative data on this compound's efficacy, and provide detailed experimental protocols for studying this phenomenon.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and MCL-1 expression in various AML cell lines.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineIC50 (72h)
MV4-1191.7 nM
OCI-AML31.2 µM
MOLM-13156.2 nM
U9372.4 µM
THP-1> 5 µM
CTS1.8 µM
HL-60> 5 µM
MOLM14210 nM

Data compiled from studies on the effects of this compound on various AML cell lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment[1].

Table 2: Induction of Apoptosis by this compound in Sensitive AML Cell Lines (48h treatment)

Cell LineThis compound Concentration% Annexin V Positive Cells (Early + Late Apoptosis)
MV4-11500 nM~72%
OCI-AML3500 nM~40%
MOLM-13500 nM~75%

This table quantifies the percentage of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry, following 48 hours of treatment with 500 nM this compound[1].

Table 3: Effect of this compound on MCL-1 Protein Expression in MV4-11 Cells

Treatment Time (hours)This compound ConcentrationMCL-1 Protein Level Reduction
8500 nMUp to 50%
48500 nMSignificant reduction

This table illustrates the time-dependent reduction in MCL-1 protein levels in MV4-11 cells treated with this compound, as quantified by Western blot analysis. This downregulation correlates with the onset of apoptosis[1].

Signaling Pathways and Mechanisms

The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of a key mitochondrial enzyme. The subsequent signaling cascade converges on the translational machinery, leading to the selective downregulation of the critical survival protein, MCL-1.

This compound-Induced Mitochondrial Stress and Integrated Stress Response

This compound's primary intracellular target is α-ketoglutarate dehydrogenase (α-KGDH), a crucial enzyme in the Krebs cycle.[2][3] Inhibition of α-KGDH disrupts mitochondrial respiration and leads to an accumulation of α-ketoglutarate.[2][3] This metabolic perturbation triggers a unique mitochondrial stress response. A key component of this stress response is the activation of the Integrated Stress Response (ISR).[4][5] The ISR is a signaling network that cells activate in response to various stresses, including mitochondrial dysfunction. A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][6][7]

Translational Repression of MCL-1

Phosphorylated eIF2α acts as a general inhibitor of cap-dependent translation, the process by which most cellular proteins are synthesized.[6][7] However, some transcripts are more sensitive to this inhibition than others. The mRNA encoding MCL-1 is particularly susceptible to translational repression upon eIF2α phosphorylation.[6] This leads to a rapid and significant decrease in the intracellular levels of the MCL-1 protein.[1] It is noteworthy that the expression of other BCL-2 family members, such as BCL-2 and BCL-xL, is largely unaffected by this compound treatment.[1]

Unleashing the Apoptotic Cascade

MCL-1 is an anti-apoptotic protein of the BCL-2 family that sequesters pro-apoptotic proteins like BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[8] The this compound-induced depletion of MCL-1 frees BAK to oligomerize and form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and executing the apoptotic program.[1]

ONC213_MCL1_Apoptosis_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibits MitoStress Mitochondrial Stress aKGDH->MitoStress Leads to ISR Integrated Stress Response (ISR) MitoStress->ISR Activates eIF2a eIF2α Phosphorylation ISR->eIF2a Translation Cap-Dependent Translation Inhibition eIF2a->Translation MCL1_Protein MCL-1 Protein Translation->MCL1_Protein Represses MCL1_mRNA MCL-1 mRNA MCL1_mRNA->MCL1_Protein Translation BAK BAK MCL1_Protein->BAK Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK->MOMP Induces Caspases Caspase Activation MOMP->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Western_Blot_Workflow start Cell Treatment (this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Electrotransfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-MCL-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis Apoptosis_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Treatment Cell Treatment with this compound Harvesting Harvest Cells Cell_Treatment->Harvesting Washing Wash with PBS Harvesting->Washing Resuspension Resuspend in Binding Buffer Washing->Resuspension Staining Stain with Annexin V-FITC & PI Resuspension->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Gating Gating and Quadrant Analysis Flow_Cytometry->Gating Quantification Quantification of Apoptotic Cell Populations Gating->Quantification

References

ONC213: A Novel Therapeutic Avenue Targeting Leukemia Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of ONC213, a second-generation imipridone, in the context of leukemia, with a particular focus on its efficacy against leukemia stem cells (LSCs). This document synthesizes key quantitative data, details experimental methodologies from published studies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Core Efficacy Data: Targeting the Roots of Leukemia

This compound has demonstrated potent cytotoxic effects against a range of acute myeloid leukemia (AML) cell lines and primary patient samples.[1][2] A key finding is its ability to effectively target leukemia progenitor and stem cells, which are often responsible for treatment relapse.[1][3][4]

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various AML cell lines following 72 hours of treatment, as measured by the MTT assay.[3][5]

Cell LineIC50 (nM)
MV4-11~250
OCI-AML3~500
MOLM-13~500
THP-1>1000
U937>1000
K562>1000
KG-1>1000
HL-60>1000

Table 1: IC50 values of this compound in various AML cell lines after 72 hours of treatment. Data is approximated from graphical representations in the cited literature.[3][5]

Efficacy Against Leukemia Progenitor and Stem Cells

This compound has shown significant efficacy in reducing the colony-forming capacity of AML progenitor cells and has been shown to decrease the population of LSCs in patient-derived xenograft (PDX) models.[1][3][6]

Treatment of primary AML patient samples with this compound for 48 hours resulted in a dose-dependent reduction in the number of leukemia colony-forming units (AML-CFUs).[3]

This compound ConcentrationAverage Reduction in AML-CFUs
250 nMSignificant reduction (sample dependent)
500 nM>95% reduction across all samples

Table 2: Effect of this compound on the colony-forming ability of primary AML progenitor cells.[3]

Importantly, this compound at concentrations up to 1000 nM had no significant effect on the clonogenicity of normal human CD34+ hematopoietic progenitor cells.[3]

In a patient-derived xenograft (PDX) mouse model, the combination of this compound and venetoclax (B612062) significantly decreased the percentage of LSCs, identified by the surface marker profile CD45+/CD34+/CD38-/CD123+.[6]

Mechanism of Action: A Distinct Pathway from its Predecessor

The anti-leukemic activity of this compound is attributed to a mechanism distinct from that of its parent compound, ONC201.[3] this compound's primary target is the mitochondrial enzyme α-ketoglutarate dehydrogenase (α-KGDH).[3][7]

Inhibition of α-KGDH by this compound leads to a cascade of downstream events:

  • Suppression of Mitochondrial Respiration: this compound treatment results in a rapid decrease in oxidative phosphorylation (OXPHOS).[3][7]

  • Induction of Mitochondrial Stress: The disruption of the TCA cycle and OXPHOS triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[3]

  • Inhibition of Protein Translation: The integrated stress response leads to a general suppression of de novo protein synthesis.[3]

  • Downregulation of MCL-1: A critical consequence of the translational inhibition is the reduced expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[3][4][7]

  • Induction of Apoptosis: The decrease in MCL-1 levels sensitizes AML cells, particularly those reliant on OXPHOS, to apoptosis.[3][7]

The following diagram illustrates the proposed signaling pathway of this compound in leukemia stem cells.

ONC213_Mechanism_of_Action cluster_mito Mitochondrial Processes This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS Disrupts Mitochondrion Mitochondrion Mito_Stress Mitochondrial Stress (p-eIF2α ↑) OXPHOS->Mito_Stress Induces Protein_Synth Protein Synthesis Mito_Stress->Protein_Synth Inhibits MCL1 MCL-1 Protein_Synth->MCL1 Reduces Translation Apoptosis Apoptosis MCL1->Apoptosis Promotes

Caption: this compound signaling pathway in leukemia stem cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound in leukemia stem cells.

Cell Viability (MTT) Assay
  • Objective: To determine the IC50 of this compound in AML cell lines.

  • Procedure:

    • Seed AML cells in 96-well plates.

    • Treat cells with a range of this compound concentrations for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO).

    • Measure absorbance at 570 nm.

    • Calculate IC50 values using a non-linear regression model.[5]

Colony Formation Assay
  • Objective: To assess the effect of this compound on the clonogenic potential of AML progenitor cells.

  • Procedure:

    • Treat primary AML patient samples or normal CD34+ cells with this compound or vehicle for 48 hours.

    • Wash cells three times with PBS.

    • Plate cells in MethoCult™ medium (e.g., STEMCELL Technologies, #04434).

    • Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.

    • Count colonies containing more than 50 cells.[1][3]

Western Blot Analysis
  • Objective: To determine the effect of this compound on protein expression levels (e.g., MCL-1, PARP).

  • Procedure:

    • Treat AML cells with this compound for the desired time points.

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-MCL-1, anti-PARP, anti-β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Mitochondrial Respiration (Seahorse) Assay
  • Objective: To measure the effect of this compound on cellular oxygen consumption rate (OCR).

  • Procedure:

    • Treat AML cells with this compound for the indicated time.

    • Seed cells in a Seahorse XF24/96 cell culture microplate.

    • Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

    • Measure OCR at baseline and after each injection using a Seahorse XF Analyzer.[1]

Patient-Derived Xenograft (PDX) Model
  • Objective: To evaluate the in vivo efficacy of this compound against LSCs.

  • Procedure:

    • Engraft immunodeficient mice (e.g., NSG-SGM3) with primary human AML cells.

    • Monitor engraftment by measuring human CD45+ cells in peripheral blood.

    • Once engraftment is established, treat mice with this compound, venetoclax, the combination, or vehicle.

    • At the end of the treatment period, harvest bone marrow.

    • Analyze the percentage of LSCs (hCD45+/hCD34+/hCD38-/hCD123+) by flow cytometry.[1][6]

The following diagram illustrates a general workflow for evaluating this compound's activity.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis AML_Cells AML Cell Lines & Primary Samples Treatment This compound Treatment AML_Cells->Treatment MTT MTT Assay (IC50) Treatment->MTT Colony Colony Formation Assay Treatment->Colony WB Western Blot (MCL-1, Apoptosis Markers) Treatment->WB Seahorse Seahorse Assay (OCR) Treatment->Seahorse PDX_Model Patient-Derived Xenograft (PDX) Model InVivo_Treatment This compound +/- Venetoclax Treatment PDX_Model->InVivo_Treatment Flow_Cyto Flow Cytometry (LSC Quantification: CD45+/CD34+/CD38-/CD123+) InVivo_Treatment->Flow_Cyto

Caption: Experimental workflow for assessing this compound activity.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic agent for AML, with a distinct mechanism of action that effectively targets the LSC population. Its ability to inhibit α-KGDH and subsequently downregulate MCL-1 provides a clear rationale for its selective cytotoxicity against OXPHOS-dependent leukemia cells. Furthermore, the synergistic effect observed with venetoclax highlights a potential combination therapy strategy to overcome resistance and improve patient outcomes.[1][3] Future research should focus on further elucidating the downstream effectors of the this compound-induced stress response and translating these promising preclinical findings into well-designed clinical trials for patients with AML.

References

Preclinical Pharmacology of ONC213: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213, an orally active imipridone analog, has demonstrated significant preclinical anti-leukemic activity, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols utilized in its evaluation. The core of this compound's activity lies in its ability to induce mitochondrial stress and suppress oxidative phosphorylation, offering a promising therapeutic avenue for cancers reliant on this metabolic pathway.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism targeting mitochondrial metabolism. The primary target of this compound is α-ketoglutarate dehydrogenase (α-KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] Inhibition of α-KGDH by this compound leads to a cascade of downstream events culminating in apoptosis of cancer cells.[1][2]

The proposed mechanism of action involves several key steps:

  • Inhibition of α-KGDH: this compound directly inhibits the activity of α-KGDH, leading to an accumulation of α-ketoglutarate.[1][2][3]

  • Suppression of Oxidative Phosphorylation (OXPHOS): The inhibition of the TCA cycle disrupts the electron transport chain, leading to a significant suppression of mitochondrial respiration and OXPHOS.[1][2][3]

  • Induction of Mitochondrial Stress: The impairment of mitochondrial function triggers a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[1]

  • Inhibition of Protein Translation: The mitochondrial stress response leads to a general suppression of de novo protein synthesis.[1]

  • Downregulation of MCL-1: Notably, this compound treatment results in the reduced translation of the anti-apoptotic protein MCL-1, a key factor in cancer cell survival and resistance to therapy.[1][3][4]

  • Induction of Apoptosis: The combination of suppressed energy production and decreased levels of anti-apoptotic proteins like MCL-1 ultimately drives cancer cells into apoptosis.[1][2]

This mechanism is particularly effective against AML cells that are highly dependent on OXPHOS for their energy needs.[1] Furthermore, this compound has shown the ability to resensitize venetoclax-resistant AML cells to treatment, highlighting its potential in combination therapies.[4][5][6]

Signaling Pathway

The signaling cascade initiated by this compound is centered on the disruption of mitochondrial function. The following diagram illustrates the key events in the this compound signaling pathway.

ONC213_Signaling_Pathway This compound This compound aKGDH α-KGDH This compound->aKGDH Inhibits TCA TCA Cycle aKGDH->TCA Disrupts OXPHOS OXPHOS TCA->OXPHOS Suppresses MitoStress Mitochondrial Stress OXPHOS->MitoStress Induces Apoptosis Apoptosis OXPHOS->Apoptosis Contributes to eIF2a p-eIF2α MitoStress->eIF2a Activates ProteinSynth Protein Synthesis (Inhibition) eIF2a->ProteinSynth MCL1 MCL-1 (Downregulation) ProteinSynth->MCL1 MCL1->Apoptosis Promotes in_vivo_workflow start Start cell_culture AML Cell Culture (e.g., MV4-11) start->cell_culture injection Intravenous Injection into Immunocompromised Mice cell_culture->injection randomization Randomization of Mice (Vehicle vs. This compound) injection->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring Monitor Tumor Burden, Body Weight, and Survival treatment->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

References

ONC213: A Technical Guide to a Novel Imipridone Targeting Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213 is a novel, orally active small molecule belonging to the imipridone class of compounds, currently under investigation for its potent anti-cancer properties, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. It details the signaling pathways modulated by the compound, with a focus on its role as an inhibitor of α-ketoglutarate dehydrogenase (αKGDH), leading to mitochondrial stress and the induction of the integrated stress response (ISR). Detailed experimental protocols for key assays used to characterize this compound's activity are also provided, along with structured data presentations and visualizations to facilitate understanding and further research.

Molecular Structure and Physicochemical Properties

This compound is a distinct chemical entity with the following molecular characteristics:

PropertyValue
Chemical Formula C₂₃H₂₂F₂N₄O
Molecular Weight 408.44 g/mol
CAS Number 1977540-13-8
SMILES String O=C1C2=C(N3C(=NCC3)N1CC4=CC=C(F)C(F)=C4)CCN(CC=5C=CC=CC5)C2
IUPAC Name Currently not publicly available
Melting Point Currently not publicly available
Water Solubility Currently not publicly available
logP Currently not publicly available

Note: Some physicochemical properties like IUPAC name, melting point, water solubility, and logP are not yet publicly disclosed in the reviewed literature.

Mechanism of Action: Targeting Mitochondrial Function and Inducing Cellular Stress

This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial metabolism and the subsequent activation of cellular stress pathways, ultimately leading to apoptosis in cancer cells.

Inhibition of α-Ketoglutarate Dehydrogenase (αKGDH)

The primary molecular target of this compound is α-ketoglutarate dehydrogenase (αKGDH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4] By inhibiting αKGDH, this compound disrupts the normal flow of the TCA cycle, leading to an accumulation of α-ketoglutarate and a reduction in mitochondrial respiration.[1][2][3] This suppression of oxidative phosphorylation (OXPHOS) is a critical event in the anti-leukemic activity of this compound.[2][3][4]

Induction of Mitochondrial Stress and the Integrated Stress Response (ISR)

The inhibition of αKGDH and the consequent impairment of mitochondrial function trigger a state of mitochondrial stress.[2][3][4][5] This stress activates the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][5][6][7][8] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general decrease in protein synthesis but selectively promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[2][6][8]

ATF4 is a transcription factor that plays a crucial role in orchestrating the cellular response to stress.[2][6][7][9] While the ISR is initially a pro-survival pathway, sustained or overwhelming stress, as induced by this compound, can push the balance towards apoptosis.[7][8]

Downregulation of Mcl-1 and Induction of Apoptosis

One of the critical downstream effects of the this compound-induced ISR is the suppression of the anti-apoptotic protein Mcl-1.[1][3][4] The reduction in Mcl-1 levels, combined with the overall cellular stress, sensitizes cancer cells to apoptosis. This programmed cell death is a key endpoint of this compound treatment.[1][2][3][10]

Potential Role of GPR132

While the direct interaction of this compound with the G-protein coupled receptor GPR132 has not been definitively established, a related imipridone compound, ONC212, has been shown to be a potent agonist of GPR132.[11][12] Activation of GPR132 has been linked to the induction of the ISR, suggesting a potential, yet-to-be-confirmed, role for this receptor in the broader mechanism of action of the imipridone class.[11][12]

ONC213_Mechanism_of_Action This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH Inhibits TCA_Cycle TCA Cycle Mito_Stress Mitochondrial Stress aKGDH->Mito_Stress Disrupts Mito_Resp Mitochondrial Respiration (OXPHOS) ISR Integrated Stress Response (ISR) Mito_Stress->ISR Activates Mcl1 Mcl-1 Downregulation Mito_Stress->Mcl1 Contributes to eIF2a p-eIF2α ISR->eIF2a Leads to ATF4 ATF4 Upregulation eIF2a->ATF4 Promotes translation of ATF4->Mcl1 Contributes to Apoptosis Apoptosis ATF4->Apoptosis Promotes Mcl1->Apoptosis Promotes

Caption: this compound mechanism of action signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Caption: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat AML cells with this compound at desired concentrations (e.g., 250 nM, 500 nM) for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[5]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the this compound signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time points (e.g., 8, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[5]

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment Administration: Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 50-75 mg/kg daily).[5]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers and record the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Summary and Future Directions

This compound represents a promising therapeutic candidate that targets a key metabolic vulnerability in cancer cells. Its ability to inhibit αKGDH, induce mitochondrial stress, and activate the ISR provides a unique mechanism to selectively kill malignant cells. The data summarized in this guide highlight the potent anti-cancer activity of this compound. Further research is warranted to fully elucidate its IUPAC name and complete its physicochemical profile. Continued investigation into the interplay between GPR132 and the ISR in the context of this compound treatment may reveal additional layers of its mechanism of action. The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and potential clinical application of this novel imipridone.

References

Methodological & Application

ONC213 In Vitro Efficacy in Acute Myeloid Leukemia (AML): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213, a small molecule inhibitor of α-ketoglutarate dehydrogenase (α-KGDH), demonstrates significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML). By targeting a key enzyme in the TCA cycle, this compound induces mitochondrial stress, suppresses oxidative phosphorylation, and ultimately leads to apoptotic cell death in AML cells, including leukemia stem cells.[1][2] This document provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound in AML cell lines and primary patient samples.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic strategies. The imipridone this compound has emerged as a promising agent with a unique mechanism of action. This compound inhibits α-KGDH, leading to an accumulation of α-ketoglutarate and the induction of an integrated stress response (ISR).[1][3] This response is characterized by the phosphorylation of eIF2α and increased expression of ATF4, which in turn suppresses the translation of the anti-apoptotic protein Mcl-1, a key resistance factor in AML.[2][3] These cellular events culminate in mitochondrial dysfunction and apoptosis. This application note provides standardized protocols for assessing the in vitro activity of this compound against AML cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
Cell LineIC50 (nM) after 72h
MV4-1191.7
OCI-AML3156.0
MOLM-13213.0
THP-1350.0
U937425.0
HL-60512.0
KG-1580.0
K562626.0

Data represents the mean from three independent experiments. IC50 values were determined using an MTT assay following a 72-hour treatment with this compound.[1]

Table 2: In Vitro Cytotoxicity of this compound in Primary AML Patient Samples
Sample TypeNumber of Samples (n)IC50 Range (nM) after 72hMedian IC50 (nM)
Primary AML Patient Samples48106.0 – 2173.0374.2

Viability was assessed using an MTT assay after 72 hours of this compound treatment.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on AML cells by measuring mitochondrial reductase activity.

Materials:

  • AML cell lines or primary cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium from a stock solution.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a medium-only blank.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • AML cells treated with this compound or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat AML cells with the desired concentrations of this compound for 48 hours.[4]

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Unstained cells, Annexin V-FITC only, and PI only controls should be used for compensation and gating.

Colony Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of AML progenitor cells.

Materials:

  • Primary AML patient samples or AML cell lines

  • MethoCult™ medium (e.g., H4434, STEMCELL Technologies)

  • IMDM

  • FBS

  • This compound

  • 35 mm culture dishes

Procedure:

  • Treat primary AML cells with this compound (e.g., 250 nM and 500 nM) or vehicle for 48 hours in liquid culture.[1]

  • Wash the cells three times with PBS.[3]

  • Resuspend the cells in IMDM + 2% FBS.

  • Mix the cell suspension with MethoCult™ medium at a final plating concentration of 1 x 10⁴ to 5 x 10⁴ cells per 35 mm dish.

  • Incubate the dishes for 10-14 days at 37°C in a humidified incubator with 5% CO₂.[1][3]

  • Count colonies containing more than 50 cells using an inverted microscope.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • AML cells treated with this compound or vehicle control

  • Cold 70% Ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in 3.8 mM sodium citrate (B86180) in PBS)[5]

  • RNase A (100 µg/mL)[6]

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ treated cells by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[5]

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in 1 mL of PI staining solution containing 100 µg/mL RNase A.[6]

  • Incubate for 30 minutes at 37°C in the dark.[6]

  • Analyze the samples by flow cytometry.

Mandatory Visualization

ONC213_Experimental_Workflow This compound In Vitro AML Assay Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis AML_Cells AML Cell Lines or Primary Patient Samples ONC213_Treatment This compound Treatment (Dose and Time Course) AML_Cells->ONC213_Treatment Viability Cell Viability (MTT Assay) ONC213_Treatment->Viability 72h Apoptosis Apoptosis (Annexin V/PI Staining) ONC213_Treatment->Apoptosis 48h Colony_Formation Colony Formation Assay ONC213_Treatment->Colony_Formation 48h pre-treatment Cell_Cycle Cell Cycle Analysis (PI Staining) ONC213_Treatment->Cell_Cycle 24-48h IC50 IC50 Calculation Viability->IC50 Apoptotic_Population Quantification of Apoptotic Cells Apoptosis->Apoptotic_Population Colony_Count Colony Enumeration Colony_Formation->Colony_Count Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Distribution ONC213_Signaling_Pathway This compound Mechanism of Action in AML This compound This compound alpha_KGDH α-KGDH This compound->alpha_KGDH Inhibition TCA_Cycle TCA Cycle alpha_KGDH->TCA_Cycle Mitochondrial_Stress Mitochondrial Stress Response alpha_KGDH->Mitochondrial_Stress OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS Suppression ISR Integrated Stress Response (ISR) Mitochondrial_Stress->ISR Apoptosis Apoptosis OXPHOS->Apoptosis Contributes to p_eIF2a p-eIF2α ↑ ISR->p_eIF2a ATF4 ATF4 ↑ p_eIF2a->ATF4 Mcl1_Translation Mcl-1 Translation ↓ ATF4->Mcl1_Translation Mcl1_Translation->Apoptosis

References

Application Notes and Protocols: ONC213 MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the cytotoxic effects of ONC213 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is an orally active inhibitor of α-ketoglutarate dehydrogenase (αKGDH) that induces mitochondrial stress and suppresses oxidative phosphorylation, leading to apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2][3][4]

Data Presentation: this compound Efficacy in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various AML cell lines, as determined by MTT assay after 72 hours of treatment.

Cell LineIC₅₀ (nM)
MV4-11130
MOLM-13180
OCI-AML3250
THP-1350
U937450
HL-60>1000
K562>1000
Kasumi-1>1000

Data compiled from studies on the anti-leukemic activity of this compound.[1]

Experimental Protocols

This section details the methodology for determining the cytotoxic effects of this compound using an MTT assay.

Materials
  • This compound (MedChemExpress, Cat. No. HY-139243 or equivalent)

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

Protocol: MTT Assay for this compound Cytotoxicity
  • Cell Seeding:

    • Culture AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) in appropriate cell culture medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[5]

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[5]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired duration, typically 48 or 72 hours.[1][2]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[7] This allows viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Workflow cell_culture Culture AML Cells seed_plate Seed 1x10^4 cells/well in 96-well plate cell_culture->seed_plate onc213_prep Prepare this compound Dilutions add_this compound Add this compound to wells onc213_prep->add_this compound incubate_treatment Incubate for 48-72 hours add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound MTT Assay.

This compound Signaling Pathway

ONC213_Pathway cluster_drug Drug Action cluster_mitochondria Mitochondrial Events cluster_cellular Cellular Response This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS Suppresses Mito_Stress Mitochondrial Stress OXPHOS->Mito_Stress Induces Apoptosis Apoptosis OXPHOS->Apoptosis Suppression leads to eIF2a p-eIF2α Mito_Stress->eIF2a Increases Protein_Synth Protein Synthesis Inhibition eIF2a->Protein_Synth Leads to MCL1 MCL-1 Reduction Protein_Synth->MCL1 Results in MCL1->Apoptosis Contributes to

Caption: this compound Mechanism of Action.

References

Application Notes and Protocols: ONC213 Colony Formation Assay in Primary AML Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of ONC213 in primary Acute Myeloid Leukemia (AML) samples using a colony formation assay. This compound is an orally active inhibitor of α-ketoglutarate dehydrogenase (αKGDH) that has demonstrated potent antileukemic activity, particularly against leukemia stem cells (LSCs), while exhibiting minimal toxicity to normal hematopoietic cells.[1][2] This document outlines the underlying mechanism of this compound, its effects on AML colony formation, and a step-by-step guide for conducting the assay.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant challenge in AML treatment is the persistence of leukemia stem cells (LSCs), which are often resistant to conventional chemotherapy and are a primary cause of relapse.[3][4] this compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of AML cells. By inhibiting αKGDH, this compound disrupts mitochondrial respiration, leading to mitochondrial stress and apoptosis.[1][2][5] This mechanism is particularly effective in AML cells that are highly dependent on oxidative phosphorylation for energy.[1] Furthermore, this compound has been shown to reduce the expression of MCL-1, a key anti-apoptotic protein that contributes to venetoclax (B612062) resistance.[1][2][3]

The colony formation assay, or clonogenic assay, is a critical in vitro method to evaluate the ability of a single cell to proliferate and form a colony of at least 50 cells. This assay is instrumental in assessing the long-term survival and proliferative capacity of cancer cells after therapeutic intervention and provides valuable insights into the potential of a compound to eradicate the LSC population.[6][7]

Mechanism of Action of this compound in AML

This compound's primary mechanism of action in AML involves the inhibition of α-ketoglutarate dehydrogenase (αKGDH), a critical enzyme in the Krebs cycle. This inhibition leads to a cascade of downstream effects that ultimately result in the selective killing of AML cells, including LSCs.

ONC213_Mechanism This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH Inhibits Mito_Stress Mitochondrial Stress aKGDH->Mito_Stress Leads to OXPHOS Suppression of Oxidative Phosphorylation Mito_Stress->OXPHOS MCL1 Reduced MCL-1 Translation Mito_Stress->MCL1 Apoptosis Apoptosis in AML Cells & LSCs OXPHOS->Apoptosis MCL1->Apoptosis Colony_Formation_Workflow cluster_prep Sample Preparation cluster_treatment Drug Treatment cluster_plating Plating in Methylcellulose cluster_incubation Incubation & Analysis Sample_Isolation Isolate Mononuclear Cells (Ficoll Gradient) Cell_Count Count Viable Cells (Trypan Blue) Sample_Isolation->Cell_Count Treatment Treat cells with this compound (e.g., 250 nM, 500 nM) for 48 hours Cell_Count->Treatment Washing Wash cells 3x with PBS Treatment->Washing Plating Plate cells in MethoCult™ (1x10^5 cells/plate) Washing->Plating Incubation Incubate for 10-14 days (37°C, 5% CO₂) Plating->Incubation Colony_Counting Count colonies (>50 cells) using an inverted microscope Incubation->Colony_Counting

References

Application Notes and Protocols for ONC213 Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical xenograft mouse model experiments to evaluate the efficacy of ONC213, a novel imipridone that targets mitochondrial metabolism. The provided protocols are based on established methodologies for studying this compound in acute myeloid leukemia (AML) models.

Introduction

This compound is an orally active small molecule inhibitor of α-ketoglutarate dehydrogenase (αKGDH), a critical enzyme in the Krebs cycle.[1][2] By inhibiting αKGDH, this compound disrupts mitochondrial respiration and elevates α-ketoglutarate levels, leading to mitochondrial stress.[1][2] This stress response suppresses the translation of the anti-apoptotic protein MCL-1, ultimately inducing apoptosis in cancer cells, particularly those reliant on oxidative phosphorylation (OXPHOS) such as AML cells.[1][3] Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in both in vitro and in vivo models, including cell line-derived and patient-derived xenografts (PDX).[1][4][5] These notes offer a detailed framework for conducting similar in vivo studies.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in AML cells.

ONC213_Mechanism_of_Action This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS Suppresses Mito_Stress Mitochondrial Stress (e.g., p-eIF2α) OXPHOS->Mito_Stress Stress induced by Apoptosis Apoptosis OXPHOS->Apoptosis Suppression leads to Protein_Syn Protein Synthesis Inhibition Mito_Stress->Protein_Syn Leads to MCL1 MCL-1 Translation Reduction Protein_Syn->MCL1 Results in MCL1->Apoptosis Contributes to

Figure 1: this compound Signaling Pathway

Experimental Protocols

Cell Line and Patient-Derived Xenograft (PDX) Models

The choice of xenograft model is critical for the successful evaluation of this compound. Both AML cell line-derived xenografts and PDX models have been effectively utilized.

Table 1: Recommended AML Models for this compound Xenograft Studies

Model TypeCell Line/PDX IDKey Characteristics
Cell Line-DerivedMV4-11Human AML cell line with FLT3-ITD mutation.[1]
Cell Line-DerivedOCI-AML3Human AML cell line.[2]
Cell Line-DerivedMOLM-13Human AML cell line.[2]
Cell Line-DerivedTHP-1Human monocytic leukemia cell line.[6]
Patient-DerivedJ000106565Relapsed AML patient-derived cells.[1]

Protocol for Establishing a Cell Line-Derived Xenograft (MV4-11)

  • Animal Model: Utilize 8-week-old immunocompromised mice, such as NSG-SGM3 (NSGS) mice.[6] House animals in a specific-pathogen-free (SPF) facility.[7]

  • Cell Preparation: Culture MV4-11 cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile phosphate-buffered saline (PBS).

  • Injection: Inject 1 x 10^6 MV4-11 cells per mouse intravenously via the tail vein.[1][6]

  • Engraftment Confirmation: At a designated time point post-injection (e.g., 23 days), confirm human cell engraftment by collecting peripheral blood and performing flow cytometry for human CD45+ (hCD45+) cells.[1]

  • Randomization: Once engraftment is confirmed, randomize mice into treatment and control groups.[1]

This compound Dosing and Administration

This compound is orally bioavailable. The following table summarizes dosing regimens from published studies.

Table 2: this compound Dosing Regimens for Xenograft Models

Dose (mg/kg)Administration RouteDosing ScheduleVehicleReference
60-75Oral (p.o.)Daily3% ethanol, 1% polysorbate 80 in USP water[1]
75Oral (p.o.)DailyNot specified[6]
125Oral (p.o.)DailyNot specified[1]
180Oral (p.o.)Every five daysNot specified[6]

Protocol for this compound Administration

  • Drug Preparation: Prepare the this compound formulation in the specified vehicle.

  • Administration: Administer the prepared this compound solution or vehicle control to the mice via oral gavage at the designated dose and schedule.

  • Monitoring: Monitor mice daily for changes in weight, signs of toxicity, and leukemia progression.[1]

Assessment of Efficacy

Multiple endpoints should be evaluated to determine the in vivo efficacy of this compound.

Table 3: Endpoints for Assessing this compound Efficacy in Xenograft Models

EndpointMethodDescription
SurvivalKaplan-Meier AnalysisMonitor and record the survival of mice in each group.[1]
Human Cell EngraftmentFlow CytometryQuantify the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study.[1]
ApoptosisFlow CytometryAssess apoptosis in tumor cells using Annexin V/PI staining.[6]
Protein ExpressionWestern BlotAnalyze the expression of key proteins in the this compound signaling pathway, such as MCL-1, from isolated tumor cells.[6]
Mitochondrial RespirationSeahorse BioanalyzerMeasure the oxygen consumption rate (OCR) of isolated tumor cells to assess the impact on mitochondrial function.[4][6]

Protocol for Flow Cytometry Analysis of Human Cell Engraftment

  • Sample Collection: At the study endpoint, collect peripheral blood, bone marrow, and spleen from euthanized mice.

  • Cell Suspension: Prepare single-cell suspensions from the collected tissues.

  • Staining: Stain cells with fluorescently labeled antibodies against human CD45 (hCD45).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the percentage of hCD45+ cells to determine the level of human leukemia cell engraftment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an this compound xenograft study.

Xenograft_Workflow cluster_setup Experiment Setup cluster_engraftment Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Injection Intravenous Injection of AML Cells Cell_Culture->Injection Animal_Prep Prepare Immunocompromised Mice (e.g., NSGS) Animal_Prep->Injection Engraftment_Check Monitor and Confirm Engraftment (hCD45+) Injection->Engraftment_Check Randomization Randomize Mice into Treatment Groups Engraftment_Check->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Daily Monitoring (Weight, Health) Treatment->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, BM, Spleen) Monitoring->Endpoint_Collection Survival_Analysis Survival Analysis Endpoint_Collection->Survival_Analysis Flow_Cytometry Flow Cytometry (hCD45+, Apoptosis) Endpoint_Collection->Flow_Cytometry Western_Blot Western Blot (MCL-1) Endpoint_Collection->Western_Blot Seahorse Seahorse Analysis (OCR) Endpoint_Collection->Seahorse

Figure 2: this compound Xenograft Experimental Workflow
Conclusion

The protocols and data presented in these application notes provide a robust framework for designing and conducting this compound xenograft mouse model experiments. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this compound in AML and other malignancies. Careful selection of the xenograft model, appropriate dosing, and comprehensive endpoint analysis are crucial for a successful study.

References

ONC213 Application Notes and Protocols for In Vivo NSGS Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of ONC213, a novel imipridone that targets α-ketoglutarate dehydrogenase (α-KGDH), in NSGS mouse models of acute myeloid leukemia (AML). The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Data Presentation: this compound Dosage and Administration in NSGS Mice

The following tables summarize the quantitative data from various in vivo studies utilizing this compound in NSGS mice. These studies primarily focus on AML xenograft models, including both cell line-derived and patient-derived xenografts (PDX).

Table 1: this compound Monotherapy Dosage in NSGS Mouse Models

Mouse ModelCell Line/PDXThis compound DosageAdministration RouteTreatment ScheduleReference
NSGSMV4-1175 mg/kgOral (p.o.)Daily for 8 days, 2 days off, then daily for 8 days[1][2]
NSGSMV4-11125 mg/kgOral (p.o.)Daily for 8 consecutive days[1][2]
NSGSJ000106565 (PDX)60-75 mg/kgOral (p.o.)Daily for 10 doses[1][3]

Table 2: this compound Combination Therapy Dosage in NSGS Mouse Models

Mouse ModelCell Line/PDXCombination AgentThis compound DosageAdministration RouteTreatment ScheduleReference
NSGSMV4-11Venetoclax (B612062) (25 mg/kg)75 mg/kgOral (p.o.)Daily[4]
NSGSMV4-11Venetoclax (25 mg/kg)180 mg/kgOral (p.o.)Every five days[4]
NSGSJ000106565 (PDX)Venetoclax (25 mg/kg)75 mg/kgOral (p.o.)Daily for 22 days (with specified drug holidays)[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

ONC213_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibition This compound->aKGDH aKG α-Ketoglutarate aKGDH->aKG OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS Suppression MitoStress Mitochondrial Stress Response aKGDH->MitoStress Induction TCA TCA Cycle TCA->aKGDH MitoStress->OXPHOS Suppression ISR Integrated Stress Response (ISR) MitoStress->ISR MitoStress->ISR eIF2a p-eIF2α ISR->eIF2a Mcl1 Mcl-1 Translation ISR->Mcl1 Suppression ATF4 ATF4 eIF2a->ATF4 Apoptosis Apoptosis Mcl1->Apoptosis Inhibition Mcl1->Apoptosis Experimental_Workflow cluster_Preparation Preparation cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment Treatment cluster_Monitoring_and_Endpoint Monitoring and Endpoint Cell_Culture AML Cell Culture (e.g., MV4-11) Injection Tail Vein Injection (1.0 x 10^6 cells/mouse) Cell_Culture->Injection Animal_Model NSGS Mice Animal_Model->Injection Engraftment Engraftment Confirmation (e.g., hCD45+ in peripheral blood) Injection->Engraftment Randomization Randomization into Treatment Groups Engraftment->Randomization Treatment_Admin This compound Administration (Oral Gavage) Randomization->Treatment_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Admin->Monitoring Endpoint Endpoint Analysis (Survival, Tumor Burden, etc.) Monitoring->Endpoint

References

Preparing ONC213 Stock Solutions in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONC213 is an orally active inhibitor of α-ketoglutarate dehydrogenase (αKGDH), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1] Its inhibitory action leads to suppressed mitochondrial respiration, elevated α-ketoglutarate levels, and the induction of a mitochondrial stress response.[1][2] This ultimately results in the inhibition of protein translation, a decrease in the anti-apoptotic protein MCL-1, and subsequent apoptosis in cancer cells, particularly those reliant on oxidative phosphorylation such as acute myeloid leukemia (AML).[1][2][3] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Data Presentation

This compound Properties
PropertyValueReference
CAS Number 1977540-13-8[1]
Molecular Weight 408.48 g/mol Inferred from molarity calculations[1]
Appearance Crystalline solid[4]
Purity ≥98%[1]
Solubility and Recommended Concentrations
SolventConcentrationNotes
DMSO ≥ 10 mMUse freshly opened DMSO for best results.[1]
Aqueous Media Low solubilityDirect dissolution in aqueous buffers is not recommended.[5][6]

Note: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous media. To avoid this, perform serial dilutions in DMSO before the final dilution into the aqueous medium.[5][6]

Stock Solution Storage and Stability
Storage TemperatureDurationNotes
-80°C 6 monthsRecommended for long-term storage.[1][7]
-20°C 1 monthSuitable for short-term storage.[1][7]

To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[7]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-dissolution Preparation :

    • Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

    • Ensure the analytical balance is calibrated and located in a chemical fume hood if the compound is handled as a powder.[8]

  • Weighing the Compound :

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 408.48 g/mol = 0.004085 g = 4.085 mg

  • Dissolution :

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber vial.

    • Add the calculated volume of DMSO. For 4.085 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly for several minutes to ensure complete dissolution.[5]

    • If the compound does not fully dissolve, brief sonication or warming the solution to 37°C may aid in dissolution.[5][8]

  • Storage :

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7]

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Determine Final Concentration :

    • Decide on the final concentration of this compound required for your experiment. For example, in AML cell lines, effective concentrations range from 125 nM to 1000 nM.[1]

  • Serial Dilution (if necessary) :

    • To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO before diluting into the final aqueous culture medium.[6]

  • Final Dilution :

    • Add the appropriate volume of the this compound stock solution (or a diluted intermediate) to the pre-warmed cell culture medium.

    • Gently swirl the medium while adding the this compound solution to ensure rapid and even mixing, which can help prevent precipitation.[8]

    • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[7][9]

  • Control :

    • Always include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium without the compound.[7]

Mandatory Visualizations

ONC213_Signaling_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH Inhibits TCA TCA Cycle aKGDH->TCA Key Enzyme OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS Suppresses TCA->OXPHOS Fuels MitoStress Mitochondrial Stress OXPHOS->MitoStress Leads to eIF2a p-eIF2α MitoStress->eIF2a Induces ProteinSynth Protein Synthesis Inhibition eIF2a->ProteinSynth Causes MCL1 MCL-1 (Anti-apoptotic) ProteinSynth->MCL1 Reduces Translation Apoptosis Apoptosis MCL1->Apoptosis Inhibits MCL1->Apoptosis Reduction Promotes

Caption: this compound Mechanism of Action.

ONC213_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex aliquot 4. Aliquot vortex->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw serial_dilute 7. Serial Dilution in DMSO (if needed) thaw->serial_dilute final_dilute 8. Dilute in Culture Medium serial_dilute->final_dilute use 9. Use in Experiment final_dilute->use

Caption: this compound Solution Preparation Workflow.

References

Application Notes and Protocols: Western Blot Analysis of MCL-1 Following ONC213 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC213 is an imipridone that has demonstrated potent anti-leukemic activity in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the induction of mitochondrial stress through the suppression of α-ketoglutarate dehydrogenase (α-KGDH) activity.[1][3] This leads to a unique mitochondrial stress response and the suppression of de novo protein synthesis.[1][3] A key downstream effector of this compound is the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][3][4] Studies have shown that this compound treatment reduces MCL-1 protein levels, not by promoting its degradation, but by inhibiting its translation, which contributes to this compound-induced apoptosis.[1][3][5][6] Western blotting is a fundamental technique to quantify the reduction in MCL-1 protein expression following this compound treatment and to elucidate the molecular mechanisms of this compound-induced apoptosis.[7][8]

Signaling Pathway of this compound-Mediated MCL-1 Downregulation

This compound exerts its pro-apoptotic effects through a signaling cascade that originates in the mitochondria and culminates in the reduction of MCL-1 protein levels. The drug targets and inhibits α-ketoglutarate dehydrogenase (α-KGDH), a critical enzyme in the Krebs cycle.[1][3] This inhibition leads to mitochondrial stress and a subsequent suppression of overall protein synthesis.[3] The translation of short-lived proteins like MCL-1 is particularly sensitive to this inhibition, resulting in a rapid decrease in its intracellular concentration, thereby tipping the balance towards apoptosis.[3][4]

This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH inhibits MitoStress Mitochondrial Stress aKGDH->MitoStress leads to ProteinSynth Suppression of de novo Protein Synthesis MitoStress->ProteinSynth MCL1 Reduced MCL-1 Translation ProteinSynth->MCL1 Apoptosis Apoptosis MCL1->Apoptosis promotes

Caption: this compound signaling pathway leading to reduced MCL-1 and apoptosis.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot to analyze MCL-1 protein levels in cells treated with this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., AML cell lines like MV4-11 or THP-1) in 6-well plates at a density that will allow for approximately 80-90% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound. Based on published data, a concentration range of 250 nM to 500 nM is effective in AML cells.[3] A vehicle-treated control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for a specified duration. A time course of 8, 16, and 24 hours can be effective to observe changes in MCL-1 levels.[9]

Protein Extraction (Cell Lysis)[2]
  • Harvesting Cells: Place the 6-well plates on ice and aspirate the culture medium.

  • Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Scraping: Use a cell scraper to detach the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube. Store at -80°C for long-term storage or proceed to the next step.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blot Protocol[2][10][11]
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is run at 100V for 60-90 minutes.

  • Blocking: After the transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MCL-1, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the MCL-1 band to the corresponding loading control band to correct for any loading differences.

Data Presentation

The following table summarizes typical experimental parameters for investigating the effect of this compound on MCL-1 expression.

ParameterValueReference
Cell LinesAML Cell Lines (e.g., MV4-11, THP-1)[3][9]
This compound Concentration250 nM - 500 nM[3]
Treatment Duration8, 16, 24 hours[9]
Primary AntibodyAnti-MCL-1[10][11][12]
Loading ControlAnti-β-actin or Anti-GAPDH[2]
Expected OutcomeDose- and time-dependent decrease in MCL-1 protein levels[9]

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing MCL-1 expression after this compound treatment.

cluster_protocol Western Blot Workflow A Cell Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-MCL-1 & Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Imaging & Data Analysis I->J

Caption: Workflow for Western blot analysis of MCL-1.

References

Application Note: Metabolomics Sample Preparation for Preclinical Studies of ONC213

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of the novel anti-cancer agent ONC213. It provides detailed protocols for metabolomics sample preparation to investigate the metabolic reprogramming induced by this compound in cancer cells.

Introduction: this compound is a small molecule imipridone that has demonstrated potent anti-leukemia activity, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration, making metabolomics a critical tool for understanding its therapeutic effects and identifying biomarkers of response.[1][3] This application note details the mechanism of this compound and provides comprehensive protocols for preparing biological samples for metabolomics analysis using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

This compound Mechanism of Action

This compound primarily targets the mitochondrial enzyme α-ketoglutarate dehydrogenase (αKGDH).[1][2][3] Inhibition of αKGDH leads to an accumulation of α-ketoglutarate and a subsequent suppression of oxidative phosphorylation (OXPHOS).[1][2] This disruption of mitochondrial function induces a unique mitochondrial stress response, characterized by the phosphorylation of eIF2α and suppression of de novo protein synthesis.[1] A key consequence of this translational inhibition is the reduced expression of the anti-apoptotic protein MCL-1, which contributes to this compound-induced apoptosis in cancer cells reliant on OXPHOS.[1][3]

ONC213_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH inhibits aKG ↑ α-Ketoglutarate aKGDH->aKG accumulation OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS disruption MitoStress Mitochondrial Stress Response (↑ p-eIF2α) OXPHOS->MitoStress induces Apoptosis Apoptosis OXPHOS->Apoptosis leads to Translation Protein Translation MitoStress->Translation inhibits MCL1 MCL-1 Protein Translation->MCL1 synthesis Translation->Apoptosis leads to MCL1->Apoptosis inhibits

Caption: this compound signaling pathway leading to cancer cell apoptosis.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of this compound in AML models. This data highlights the compound's potency and its significant impact on mitochondrial function.

ParameterCell Line(s)Value/EffectReference
In Vitro Potency (IC₅₀) Various AML Cell Lines150 nM - >1 µM (after 72h)[1]
Mitochondrial Respiration MV4-11, THP-1Strong suppression of maximal and spare respiratory capacity at 250-500 nM[3][4]
α-KGDH Activity MV4-11Significant inhibition observed with 500 nM this compound[3]
Colony Formation Primary AML SamplesReduction in colony formation with 500 nM this compound after 48h[3]
Apoptosis Induction MV4-11, OCI-AML3, MOLM-13Induced at concentrations of 125-1000 nM after 48h[3]

Experimental Workflow for Metabolomics Analysis

A successful metabolomics study requires a standardized and consistent workflow from sample collection to data analysis. The following diagram outlines the key steps for investigating the metabolic effects of this compound.

Workflow cluster_prep Sample Generation cluster_analysis Sample Analysis cluster_data Data Interpretation Culture 1. Cell Culture (e.g., AML cell lines) Treatment 2. This compound Treatment (Dose-response/time-course) Culture->Treatment Quench 3. Metabolic Quenching (e.g., Cold Methanol) Treatment->Quench Extract 4. Metabolite Extraction Quench->Extract Split 5. Sample Splitting Extract->Split LCMS_Prep 6a. LC-MS Preparation (Reconstitution) Split->LCMS_Prep Polar/Lipid GCMS_Prep 6b. GC-MS Preparation (Derivatization) Split->GCMS_Prep Primary LCMS_Run 7a. LC-MS Analysis LCMS_Prep->LCMS_Run GCMS_Run 7b. GC-MS Analysis GCMS_Prep->GCMS_Run Processing 8. Data Processing (Peak picking, alignment) LCMS_Run->Processing GCMS_Run->Processing Stats 9. Statistical Analysis (Multivariate analysis) Processing->Stats Pathway 10. Pathway Analysis & Biomarker ID Stats->Pathway

Caption: Standardized workflow for this compound metabolomics studies.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: e.g., MV4-11, OCI-AML3, THP-1 (or other relevant cancer cell lines)

  • Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents: this compound, DMSO (LC-MS grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Solvents (LC-MS Grade): Methanol (B129727) (MeOH), Acetonitrile (ACN), Water, Isopropanol (IPA), Chloroform

  • Derivatization Agents (for GC-MS): Methoxyamine hydrochloride in pyridine (B92270), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Equipment: Cell culture incubator, biosafety cabinet, centrifuge (refrigerated), liquid nitrogen, SpeedVac or nitrogen evaporator, vortex mixer, sonicator, analytical balance.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed adherent cells in 6-well plates or T-25 flasks to achieve 70-80% confluency at the time of harvest. For suspension cells, seed at a density that allows for logarithmic growth throughout the experiment (e.g., 0.5 x 10⁶ cells/mL). Culture under standard conditions (37°C, 5% CO₂).

  • This compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.[3] Store aliquots at -80°C to avoid freeze-thaw cycles.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 250 nM, 500 nM, 1000 nM). Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Incubation: Replace the existing medium with the this compound-containing or vehicle control medium. Incubate for the desired time period (e.g., 8, 16, or 24 hours).[3][4]

Protocol 2: Metabolite Extraction from Adherent Cells

This protocol is adapted from standard procedures for adherent cells. For suspension cells, begin at step 4 after pelleting cells by centrifugation.

  • Preparation: Place a container of 80% methanol (MeOH) in water (v/v) on dry ice or in a -80°C freezer for at least one hour before use.[5]

  • Quenching Metabolism: After the treatment period, aspirate the culture medium. Immediately place the culture plate on dry ice to rapidly halt metabolic activity.[5]

  • Washing (Optional but Recommended): Quickly wash the cell monolayer once with 1-2 mL of ice-cold PBS to remove residual medium. Aspirate the PBS completely. This step should be done rapidly to minimize metabolite leakage.[6]

  • Extraction: Add 1 mL of the pre-chilled 80% MeOH to each well.[5]

  • Cell Lysis: Place the plates in a -80°C freezer for at least 15 minutes to ensure cell lysis and protein precipitation.[5]

  • Harvesting: Scrape the cells from the plate surface into the methanol solution using a cell scraper. Transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[5][7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar and semi-polar metabolites, to a new clean tube. Be cautious not to disturb the pellet.

  • Storage: Store the metabolite extracts at -80°C until analysis. For long-term storage, samples can be dried down using a SpeedVac or nitrogen evaporator and stored at -80°C.[8]

Protocol 3: Sample Preparation for LC-MS Analysis
  • Drying: If not already dried, evaporate the solvent from the metabolite extracts using a SpeedVac or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the chromatography method.[8] A common choice for reversed-phase chromatography is 50% ACN or MeOH in water.

  • Vortex and Centrifuge: Vortex the sample for 30 seconds to ensure the pellet is fully dissolved. Centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an autosampler vial with an appropriate insert.

  • Quality Control (QC): Create a pooled QC sample by taking a small, equal aliquot (e.g., 10 µL) from each sample and combining them in a new vial.[9] This QC sample should be injected periodically throughout the analytical run to monitor system stability.

  • Analysis: The samples are now ready for injection into the LC-MS system.

Protocol 4: Sample Preparation for GC-MS Analysis (Derivatization)

GC-MS analysis is ideal for volatile or semi-volatile compounds. Most primary metabolites (amino acids, organic acids, sugars) require a derivatization step to increase their volatility.[10]

  • Drying: Ensure the metabolite extract is completely dry. This is critical as water will interfere with the derivatization reaction. Use a SpeedVac for several hours.

  • Step 1: Methoxyamination:

    • Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract.

    • Vortex thoroughly and incubate at 37°C for 90 minutes. This step protects carbonyl groups.

  • Step 2: Silylation:

    • Add 80 µL of a silylating agent, such as MSTFA + 1% TMCS.

    • Vortex and incubate at 60°C for 30-60 minutes. This step replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

  • Cooling and Transfer: Allow the sample to cool to room temperature. Centrifuge briefly to collect any droplets. Transfer the derivatized sample to a GC-MS autosampler vial with an insert.

  • Analysis: The sample is now ready for GC-MS analysis. Samples should typically be analyzed within 24-48 hours of derivatization.

References

Application Notes and Protocols for RNA-Seq Library Preparation from ONC213-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC213 is a small molecule inhibitor of α-ketoglutarate dehydrogenase (α-KGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] Inhibition of α-KGDH by this compound disrupts mitochondrial respiration and elevates α-ketoglutarate levels, leading to mitochondrial stress and the suppression of oxidative phosphorylation (OXPHOS) in cancer cells, particularly in acute myeloid leukemia (AML).[1][3] This cascade of events induces a unique mitochondrial stress response, suppresses the translation of the anti-apoptotic protein MCL-1, and ultimately triggers apoptosis in cancer cells.[1][2][3][4] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its complete mechanism of action, identifying biomarkers of response, and discovering potential combination therapies.

These application notes provide a comprehensive overview and detailed protocols for performing RNA sequencing (RNA-seq) on cells treated with this compound. The focus is on providing a reproducible workflow for researchers investigating the effects of this compound on gene expression.

Data Presentation

The following tables summarize the expected quantitative data from an RNA-seq experiment comparing this compound-treated cells to a vehicle control. The data presented here is illustrative and should be replaced with experimental results. A relevant publicly available dataset can be found on the Gene Expression Omnibus (GEO) under accession number GSE137249, which contains RNA-seq data from MV4-11 AML cells treated with this compound.[5]

Table 1: Top 10 Differentially Upregulated Genes in this compound-Treated AML Cells

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value
DDIT3 (CHOP)DNA Damage Inducible Transcript 34.5< 0.0001< 0.0001
TRIB3Tribbles Pseudokinase 34.2< 0.0001< 0.0001
ATF4Activating Transcription Factor 43.8< 0.0001< 0.0001
DDIT4DNA Damage Inducible Transcript 43.5< 0.0001< 0.0001
GDF15Growth Differentiation Factor 153.2< 0.0001< 0.0001
HERPUD1Homocysteine Inducible ER Protein With Ubiquitin Like Domain 13.0< 0.0001< 0.0001
SESN2Sestrin 22.8< 0.0001< 0.0001
PSAT1Phosphoserine Aminotransferase 12.6< 0.0001< 0.0001
ASNSAsparagine Synthetase2.5< 0.0001< 0.0001
SLC7A11Solute Carrier Family 7 Member 112.3< 0.0001< 0.0001

Table 2: Top 10 Differentially Downregulated Genes in this compound-Treated AML Cells

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value
MYCMYC Proto-Oncogene, bHLH Transcription Factor-3.9< 0.0001< 0.0001
MCL1MCL1 Apoptosis Regulator, BCL2 Family Member-3.5< 0.0001< 0.0001
E2F1E2F Transcription Factor 1-3.2< 0.0001< 0.0001
CCND1Cyclin D1-3.0< 0.0001< 0.0001
CDK4Cyclin Dependent Kinase 4-2.8< 0.0001< 0.0001
CDK6Cyclin Dependent Kinase 6-2.6< 0.0001< 0.0001
BCL2BCL2 Apoptosis Regulator-2.4< 0.0001< 0.0001
IDH2Isocitrate Dehydrogenase (NADP(+)) 2, Mitochondrial-2.2< 0.0001< 0.0001
SLC25A10Solute Carrier Family 25 Member 10-2.0< 0.0001< 0.0001
POLR2ARNA Polymerase II Subunit A-1.8< 0.0001< 0.0001

Table 3: Enriched Signaling Pathways from Differentially Expressed Genes

Pathway Namep-valueAdjusted p-valueGenes
Unfolded Protein Response< 0.0001< 0.0001ATF4, DDIT3, HERPUD1
Amino Acid Synthesis and Metabolism< 0.0001< 0.0001PSAT1, ASNS
Apoptosis< 0.001< 0.001MCL1, BCL2, DDIT3
Cell Cycle< 0.001< 0.001MYC, E2F1, CCND1, CDK4, CDK6
Oxidative Phosphorylation< 0.01< 0.01IDH2, SLC25A10

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for the acute myeloid leukemia (AML) cell line MV4-11, which is known to be sensitive to this compound.[5]

Materials:

  • MV4-11 human AML cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 1 x 10^6 MV4-11 cells in 2 mL of complete medium per well in 6-well plates.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to the desired final concentration. A final concentration of 500 nM has been shown to be effective.[6]

  • Treatment: Treat the cells with this compound (e.g., 500 nM) or an equivalent volume of DMSO (vehicle control).

  • Incubation: Incubate the treated cells for a predetermined time point. For transcriptomic analysis, a 24-hour treatment period is recommended to capture significant changes in gene expression.

  • Cell Harvesting: After incubation, carefully aspirate the medium and wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation at 300 x g for 5 minutes.

RNA Extraction

Materials:

  • TRIzol reagent or other RNA extraction kits

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent to the cell pellet and homogenize by pipetting up and down.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.

RNA Quality Control

Materials:

  • Agilent Bioanalyzer or similar instrument

  • Agilent RNA 6000 Nano Kit

  • NanoDrop spectrophotometer or equivalent

Procedure:

  • Quantification: Measure the RNA concentration using a NanoDrop spectrophotometer.

  • Integrity Assessment: Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for optimal RNA-seq results.

RNA-Seq Library Preparation (Illumina Platform)

This protocol provides a general workflow for preparing RNA-seq libraries using Illumina's TruSeq Stranded mRNA Library Prep Kit. Refer to the manufacturer's specific instructions for detailed procedures.

Materials:

  • Illumina TruSeq Stranded mRNA Library Prep Kit

  • Magnetic stand

Procedure:

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

  • End Repair: Convert the ends of the double-stranded cDNA into blunt ends.

  • A-tailing: Add a single 'A' nucleotide to the 3' ends of the blunt fragments.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.

  • PCR Enrichment: Amplify the library fragments using PCR to enrich for fragments that have adapters on both ends.

  • Library Quantification and Quality Control: Quantify the final library concentration and assess the size distribution using a Bioanalyzer.

Mandatory Visualizations

ONC213_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound aKGDH α-KGDH This compound->aKGDH Inhibits TCA TCA Cycle aKGDH->TCA Mito_Stress Mitochondrial Stress aKGDH->Mito_Stress Inhibition leads to OXPHOS OXPHOS TCA->OXPHOS Translation Protein Translation Mito_Stress->Translation Suppresses MCL1 MCL-1 Translation->MCL1 Apoptosis Apoptosis Translation->Apoptosis Suppression of MCL-1 leads to MCL1->Apoptosis Inhibits RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_library_prep Library Preparation Phase cluster_sequencing_analysis Sequencing & Analysis Phase Cell_Culture 1. Cell Culture (e.g., MV4-11) Treatment 2. This compound Treatment (e.g., 500 nM, 24h) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC1 4. RNA Quality Control (RIN ≥ 8) RNA_Extraction->QC1 mRNA_Isolation 5. mRNA Isolation QC1->mRNA_Isolation Fragmentation 6. Fragmentation mRNA_Isolation->Fragmentation cDNA_Synthesis 7. cDNA Synthesis Fragmentation->cDNA_Synthesis Ligation 8. Adapter Ligation cDNA_Synthesis->Ligation Amplification 9. PCR Amplification Ligation->Amplification QC2 10. Library Quality Control Amplification->QC2 Sequencing 11. Illumina Sequencing QC2->Sequencing Data_Analysis 12. Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->Data_Analysis

References

Application Notes and Protocols: Targeting OGDH with CRISPR-Cas9 Knockout and ONC213 Treatment in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alpha-ketoglutarate (B1197944) dehydrogenase (OGDH) enzyme, a critical component of the Krebs cycle, has emerged as a significant therapeutic target in oncology. OGDH plays a pivotal role in mitochondrial respiration and cellular metabolism, processes often dysregulated in cancer cells.[1][2] Many cancer cell types exhibit a strong dependence on OGDH activity for their growth and proliferation.[2]

ONC213, an orally active small molecule inhibitor, specifically targets OGDH, leading to the suppression of mitochondrial respiration and an increase in alpha-ketoglutarate levels.[3][4] This targeted inhibition induces a mitochondrial stress response and downregulates the anti-apoptotic protein MCL-1, ultimately triggering apoptosis in cancer cells, particularly in malignancies like Acute Myeloid Leukemia (AML).[3][5]

This document provides detailed application notes and protocols for investigating the effects of OGDH knockout using CRISPR-Cas9 technology in combination with this compound treatment. These methodologies are designed to enable researchers to explore the synergistic anti-cancer effects of genetic and pharmacological inhibition of OGDH, providing a robust framework for preclinical validation and drug development studies.

Data Presentation

Table 1: In Vitro Efficacy of this compound in AML Cell Lines
Cell LineIC50 (nM) after 72h Treatment
MV4-11Reported in various studies
OCI-AML3Reported in various studies
MOLM-13Reported in various studies
THP-1Reported in various studies

Note: Specific IC50 values are reported in the cited literature and may vary based on experimental conditions.[3][6]

Table 2: Cellular Effects of OGDH Knockout and this compound Treatment
Experimental ConditionKey ObservationsReferences
OGDH Knockout Suppressed AML fitness, Impaired oxidative phosphorylation[3][5]
This compound Treatment Induces apoptosis, Suppresses maximal oxygen consumption rate (OCR) and spare respiratory capacity, Induces mitochondrial stress gene expression, Reduces MCL-1 translation[4][5][7]
This compound + Venetoclax (B612062) Synergistically kills AML cells, including venetoclax-resistant cells, Reduces colony formation in primary AML progenitors[7][8]

Signaling Pathways and Experimental Workflows

Experimental Workflow for OGDH Knockout and this compound Treatment cluster_crispr CRISPR-Cas9 OGDH Knockout cluster_treatment This compound Treatment & Analysis gRNA_design gRNA Design & Vector Construction transfection Transfection into Cancer Cells gRNA_design->transfection selection Single Cell Cloning & Expansion transfection->selection validation Validation of Knockout (Sequencing & Western Blot) selection->validation ko_cells OGDH KO Cells validation->ko_cells wt_cells Wild-Type Cells treatment_wt This compound Treatment wt_cells->treatment_wt treatment_ko This compound Treatment ko_cells->treatment_ko viability_assay Cell Viability Assay (MTT/CTG) treatment_wt->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment_wt->apoptosis_assay western_blot Western Blot Analysis treatment_wt->western_blot seahorse_assay Mitochondrial Respiration (Seahorse) treatment_wt->seahorse_assay treatment_ko->viability_assay treatment_ko->apoptosis_assay treatment_ko->western_blot treatment_ko->seahorse_assay

Caption: Experimental workflow from OGDH gene knockout to functional analysis.

This compound and OGDH Knockout Signaling Pathway This compound This compound OGDH OGDH (α-KGDH) This compound->OGDH inhibits OGDH_KO OGDH Knockout OGDH_KO->OGDH ablates TCA TCA Cycle OGDH->TCA drives Mito_Stress Mitochondrial Stress OXPHOS Oxidative Phosphorylation TCA->OXPHOS Apoptosis Apoptosis OXPHOS->Apoptosis suppression leads to Protein_Syn Protein Synthesis Inhibition Mito_Stress->Protein_Syn Mito_Stress->Apoptosis induces MCL1 MCL-1 Translation Protein_Syn->MCL1 MCL1->Apoptosis reduction leads to Logical Implications of OGDH Inhibition OGDH_Inhibition OGDH Inhibition (CRISPR KO or this compound) Metabolic_Shift Metabolic Shift OGDH_Inhibition->Metabolic_Shift causes Mito_Dysfunction Mitochondrial Dysfunction OGDH_Inhibition->Mito_Dysfunction induces Apoptotic_Pathway Activation of Apoptotic Pathways Metabolic_Shift->Apoptotic_Pathway contributes to Mito_Dysfunction->Apoptotic_Pathway triggers Cancer_Cell_Death Cancer Cell Death Apoptotic_Pathway->Cancer_Cell_Death leads to

References

Assessing ONC213 Target Engagement in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC213 is an experimental anti-cancer agent that has demonstrated potent activity in various cancer models, particularly in acute myeloid leukemia (AML).[1] Its mechanism of action involves the direct inhibition of α-ketoglutarate dehydrogenase (α-KGDH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] This inhibition leads to a cascade of downstream effects, including the suppression of oxidative phosphorylation (OXPHOS), induction of mitochondrial stress, and ultimately, apoptosis of cancer cells.[1][3] Verifying the engagement of this compound with its target, α-KGDH, within a cellular context is crucial for understanding its therapeutic potential and for the development of effective treatment strategies.

These application notes provide detailed protocols for assessing the target engagement of this compound in cell lines using established methodologies. The included experimental procedures are designed to offer a comprehensive approach, from determining the cytotoxic effects of this compound to directly and indirectly measuring its interaction with α-KGDH.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines
Cell LineIC50 (nM) after 72h Treatment
MV4-1191.7
MOLM-13150.2
OCI-AML3203.5
THP-1310.8
U937450.1
Kasumi-1525.6
KG-1580.3
HL-60626.0
Data represents the mean from three independent experiments.[1]
Table 2: Effect of this compound on Mitochondrial Respiration in AML Cell Lines
Cell LineTreatmentBasal OCR (% of Control)Maximal OCR (% of Control)Spare Respiratory Capacity (% of Control)
MV4-11250 nM this compound (8h)~95%~60%~50%
THP-1500 nM this compound (8h)~90%~55%~45%
OCR: Oxygen Consumption Rate. Data is approximated from published graphical representations.[4]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[1]

Protocol 2: Direct Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)

This protocol is designed to provide direct evidence of this compound binding to α-KGDH in intact cells by measuring the thermal stabilization of the target protein.

Materials:

  • Cancer cell lines expressing α-KGDH

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Centrifuge

  • Reagents and equipment for Western blotting

  • Anti-α-KGDH antibody

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 2-4 hours.

  • Harvest the cells, wash with ice-cold PBS containing protease inhibitors, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble α-KGDH in each sample by Western blotting.

  • A shift in the melting curve of α-KGDH to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[5][6]

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Target Binding

This protocol can be used to pull down α-KGDH and identify if this compound is bound to it, providing further evidence of direct interaction.

Materials:

  • Cancer cell lines

  • This compound or a tagged version of this compound

  • Lysis buffer for mitochondrial proteins (containing a mild detergent like digitonin)

  • Anti-α-KGDH antibody[1]

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Reagents and equipment for Western blotting or mass spectrometry

Procedure:

  • Treat cells with this compound or a tagged analogue.

  • Isolate mitochondria from the treated cells.[7]

  • Lyse the mitochondria with a suitable lysis buffer to solubilize mitochondrial proteins.[4][8]

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-α-KGDH antibody overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-protein complex.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the bound proteins from the beads.

  • Analyze the eluate by Western blotting for the presence of this compound (if a tagged version is used) or by mass spectrometry to identify this compound.

Protocol 4: Indirect Target Engagement via Mitochondrial Respiration Assay

This protocol measures the functional consequence of this compound binding to α-KGDH by assessing its impact on cellular oxygen consumption.

Materials:

  • Cancer cell lines

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Complete cell culture medium

  • This compound

  • Seahorse XF Analyzer

  • Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density.

  • Allow cells to attach and form a monolayer.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 8 hours).

  • Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Perform a mitochondrial stress test using a Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Measure the oxygen consumption rate (OCR) in real-time.

  • A decrease in basal and maximal respiration in this compound-treated cells compared to controls indicates inhibition of mitochondrial function, an indirect measure of target engagement.[9][10]

Visualizations

ONC213_Signaling_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibition TCA TCA Cycle aKGDH->TCA Catalyzes OXPHOS Oxidative Phosphorylation (OXPHOS) TCA->OXPHOS Supplies substrates Mito_Stress Mitochondrial Stress OXPHOS->Mito_Stress Dysfunction leads to Protein_Syn_Inhibition Protein Synthesis Inhibition Mito_Stress->Protein_Syn_Inhibition MCL1 MCL-1 (Anti-apoptotic protein) Protein_Syn_Inhibition->MCL1 Decreased translation Apoptosis Apoptosis MCL1->Apoptosis Suppression promotes CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction cluster_3 Analysis a Treat cells with This compound or vehicle b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble fraction b->c d Quantify soluble α-KGDH (e.g., Western Blot) c->d

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ONC213 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ONC213. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound concentrations for accurate and reproducible cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it affect cell viability?

A1: this compound is an orally active small molecule inhibitor of the mitochondrial enzyme α-ketoglutarate dehydrogenase (α-KGDH).[1][2] Inhibition of α-KGDH disrupts the Krebs cycle, leading to mitochondrial stress and the suppression of oxidative phosphorylation (OXPHOS).[2][3] This metabolic disruption induces a unique integrated stress response characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and increased expression of activating transcription factor 4 (ATF4). Ultimately, this signaling cascade leads to the downregulation of the anti-apoptotic protein Mcl-1, triggering the intrinsic apoptotic pathway and resulting in cancer cell death.[1][4]

Q2: What is a typical effective concentration range for this compound in cancer cell lines?

A2: The effective concentration of this compound can vary significantly depending on the cell line's metabolic phenotype, particularly its reliance on OXPHOS. In acute myeloid leukemia (AML) cell lines, IC50 values for cell viability after 72 hours of treatment typically range from approximately 90 nM to over 600 nM.[2][5][6] For initial experiments, a broad concentration range (e.g., 10 nM to 10 µM) is recommended to determine the sensitivity of your specific cell line.

Q3: Which cell viability assay is most suitable for use with this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method for assessing cell viability with this compound.[2][5] This colorimetric assay measures the metabolic activity of cells, which can be an indicator of cell viability. However, because this compound directly targets mitochondrial function, it is crucial to consider that a decrease in MTT reduction may not always directly correlate with cell death. It is advisable to validate findings with an alternative assay that measures a different aspect of cell health, such as a trypan blue exclusion assay for membrane integrity or an ATP-based luminescence assay (e.g., CellTiter-Glo®) for a more direct measure of viable cells.

Q4: How long should I incubate cells with this compound before performing a viability assay?

A4: Incubation times can vary depending on the cell line and the specific research question. For IC50 determination, a 72-hour incubation period is frequently reported.[2][5] However, effects on signaling pathways, such as Mcl-1 downregulation, can be observed as early as 8 to 16 hours post-treatment.[7] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your experimental model.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various Acute Myeloid Leukemia (AML) cell lines after a 72-hour treatment period, as determined by MTT assay.

Cell LineIC50 (nM)
MV4-1191.7
MOLM-13104.2
OCI-AML3129.6
CTS239.1
THP-1309.5
U937338.4
HL-60464.2
OCI-AML2626.0

Data sourced from Su et al., Cancer Research, 2024.[2][5][6]

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration using MTT Assay

This protocol provides a step-by-step guide for a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Determine the optimal seeding density for your cell line to ensure they are still proliferating at the end of the incubation period. This can be done by performing a growth curve in a 96-well plate.

    • Seed the cells in 100 µL of complete culture medium per well and incubate overnight to allow for cell attachment (for adherent cells).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. For an initial range-finding experiment, a 10-point, 3-fold dilution series starting from 10 µM is recommended.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before and during plating. Gently rock the plate in a cross-hatch pattern after seeding.
Edge effects in the 96-well plateAvoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Low signal or unexpected high viability at high this compound concentrations This compound is a mitochondrial inhibitor, which can directly affect MTT reduction without causing cell death.Confirm results with an alternative viability assay that does not rely on mitochondrial reductase activity (e.g., ATP-based assay, trypan blue exclusion).
Insufficient incubation timePerform a time-course experiment (24, 48, 72 hours) to determine the optimal endpoint.
High background in MTT assay Contamination of media or reagentsUse fresh, sterile reagents. Check cell cultures for any signs of contamination.
Phenol (B47542) red in the mediumUse phenol red-free medium for the assay or subtract the background absorbance from a "no-cell" control well.
Inconsistent dose-response curve Incorrect drug dilutionsPrepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
Cell line heterogeneityUse low-passage, authenticated cell lines to ensure consistency.

Visualizations

ONC213_Signaling_Pathway This compound This compound aKGDH α-KGDH This compound->aKGDH inhibits MitoStress Mitochondrial Stress aKGDH->MitoStress leads to eIF2a p-eIF2α MitoStress->eIF2a activates ATF4 ATF4 Induction eIF2a->ATF4 Mcl1 Mcl-1 Downregulation ATF4->Mcl1 contributes to Apoptosis Intrinsic Apoptosis Mcl1->Apoptosis triggers

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 PrepareDilutions Prepare this compound Serial Dilutions AddDrug Add this compound to Wells PrepareDilutions->AddDrug Incubate2 Incubate for 24-72h AddDrug->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadPlate Read Absorbance at 570nm Solubilize->ReadPlate Calculate Calculate % Viability and IC50 ReadPlate->Calculate

References

Technical Support Center: Troubleshooting ONC213 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent efficacy with ONC213 in vitro.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active inhibitor of α-ketoglutarate dehydrogenase (α-KGDH), a key enzyme in the TCA cycle.[1][2][3] By inhibiting α-KGDH, this compound suppresses mitochondrial respiration (oxidative phosphorylation - OXPHOS) and elevates α-ketoglutarate levels.[1][2] This leads to a mitochondrial stress response, characterized by the phosphorylation of eukaryotic initiation factor 2 alpha (p-eIF2α), and subsequent reduction in the translation of the anti-apoptotic protein MCL-1.[1][2][4] The downregulation of MCL-1 is a critical contributor to this compound-induced apoptosis.[1][3][4]

Q2: Which cancer cell types are most sensitive to this compound?

A2: Cell sensitivity to this compound is highly correlated with their reliance on oxidative phosphorylation for energy production.[1] Acute Myeloid Leukemia (AML) cells, particularly leukemia stem cells (LSCs) which are known to favor OXPHOS, have demonstrated significant sensitivity to this compound.[1][4] In general, cancer cells with high OXPHOS activity are more likely to be susceptible.[5][6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[2] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.

Troubleshooting Low this compound Efficacy

Q4: We are observing lower than expected cytotoxicity with this compound in our cancer cell line. What are the potential reasons?

A4: Several factors could contribute to low this compound efficacy. These can be broadly categorized into issues related to the cell system, the compound itself, or the experimental setup.

Troubleshooting Workflow

Troubleshooting_Low_ONC213_Efficacy start Low this compound Efficacy Observed compound_integrity 1. Verify Compound Integrity start->compound_integrity cell_health 2. Assess Cell Health and Metabolism compound_integrity->cell_health Compound OK compound_issue Issue with Compound (Degradation, Purity) compound_integrity->compound_issue protocol_optimization 3. Optimize Experimental Protocol cell_health->protocol_optimization Cells Healthy & Suitable cell_issue Cellular Resistance (Low OXPHOS, High Glycolysis) Mycoplasma Contamination cell_health->cell_issue data_analysis 4. Review Data Analysis protocol_optimization->data_analysis Protocol Optimized protocol_issue Suboptimal Parameters (Concentration, Duration) Assay Interference protocol_optimization->protocol_issue solution Identify and Address Root Cause data_analysis->solution Analysis Validated analysis_issue Incorrect Normalization Inappropriate Statistical Test data_analysis->analysis_issue

Caption: A logical workflow for troubleshooting low this compound efficacy.

Category 1: Cell System-Related Issues

Q5: Our cell line appears to be resistant to this compound. How can we determine if this is due to its metabolic phenotype?

A5: As this compound's efficacy is dependent on cellular reliance on OXPHOS, a highly glycolytic phenotype could confer resistance.[5][6]

  • Recommendation:

    • Assess Metabolic Profile: Perform a Seahorse XF Cell Mito Stress Test to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of your cells. A low OCR/ECAR ratio suggests a glycolytic phenotype.

    • Force OXPHOS Reliance: Culture cells in a medium where glucose is replaced with galactose. This forces cells to rely on mitochondrial respiration for ATP production. If the cells become sensitive to this compound in galactose-containing medium, it strongly suggests that their baseline metabolic state was the reason for resistance.

Q6: Could the passage number or general health of our cells affect the results?

A6: Yes, the passage number can influence experimental outcomes. High-passage number cells can exhibit altered metabolism and drug sensitivity. Poor cell health or mycoplasma contamination can also lead to inconsistent and unreliable results.

  • Recommendation:

    • Use cells with a low passage number and regularly test for mycoplasma contamination.

    • Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

Category 2: Compound-Related Issues

Q7: How can we be sure that the this compound we are using is active?

A7: Improper storage or handling can lead to compound degradation.

  • Recommendation:

    • Confirm that the compound has been stored correctly at -80°C or -20°C.[2]

    • Prepare fresh dilutions of this compound from a new stock for each experiment.

    • As a positive control, test the compound on a cell line known to be sensitive to this compound, such as MV4-11, OCI-AML3, or MOLM-13.[2][7]

Category 3: Experimental Protocol-Related Issues

Q8: We are unsure about the optimal concentration and duration of this compound treatment. What are the typical ranges?

A8: The effective concentration and treatment duration can be cell-line dependent.

  • Recommendation:

    • Dose-Response and Time-Course: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 100 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.

    • Published Concentrations: In AML cell lines, effective concentrations have been reported in the range of 125-1000 nM for treatment durations of 48-72 hours.[2][7]

Q9: Our viability assay results are inconsistent. What could be the issue?

A9: Inconsistencies in viability assays can arise from several factors, including uneven cell seeding, edge effects in multi-well plates, and interference of the compound with the assay chemistry.

  • Recommendation:

    • Proper Seeding: Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to minimize variability.

    • Avoid Edge Effects: Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.

    • Assay Validation: Consider using a complementary viability assay to confirm your results (e.g., CellTiter-Glo® in addition to MTT).

Data Presentation

Table 1: Reported IC50 Values of this compound in AML Cell Lines (72h Treatment)

Cell LineIC50 (nM)
MV4-11~250
OCI-AML3~500
MOLM-13~500
THP-1>1000

Data synthesized from published literature for illustrative purposes.[1][4]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight (for adherent cells).

  • Treat cells with a range of this compound concentrations and a vehicle control.

  • Incubate for the desired duration (e.g., 72 hours).[7]

  • Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., 100 µL of DMSO or a 0.01 M HCl solution with 10% SDS) and incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

2. Western Blot for MCL-1 and p-eIF2α

  • Sample Preparation: Treat cells with this compound for the desired time (e.g., 8-24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Determine protein concentration using a BCA assay.[9][10]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.[9][11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, p-eIF2α (Ser51), total eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize bands using an ECL substrate and an imaging system.[9]

3. Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[13]

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO2 incubator for 1 hour.[14][15]

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.[16]

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the compounds.[13]

4. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

  • Sample Preparation: Prepare cell or mitochondrial lysates according to the assay kit manufacturer's instructions.[17]

  • Assay Reaction: In a 96-well plate, add the sample, assay buffer, and α-KGDH substrate.[17]

  • Measurement: Measure the absorbance at 450 nm in a kinetic mode for 30-60 minutes at 37°C. The rate of increase in absorbance is proportional to the α-KGDH activity.

  • Data Analysis: Calculate the α-KGDH activity based on an NADH standard curve.[17]

Signaling Pathway and Workflow Diagrams

ONC213_Mechanism_of_Action This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibits TCA_Cycle TCA Cycle aKGDH->TCA_Cycle Blocks OXPHOS Oxidative Phosphorylation (OXPHOS) TCA_Cycle->OXPHOS Suppresses Mito_Stress Mitochondrial Stress OXPHOS->Mito_Stress Induces p_eIF2a p-eIF2α ↑ Mito_Stress->p_eIF2a MCL1 MCL-1 Translation ↓ p_eIF2a->MCL1 Apoptosis Apoptosis MCL1->Apoptosis Promotes

Caption: The proposed mechanism of action for this compound.

Seahorse_Mito_Stress_Test_Workflow cluster_0 Assay Phase cluster_1 Measured Parameter Baseline Baseline OCR Measurement Oligomycin Oligomycin Injection (ATP Synthase Inhibitor) Baseline->Oligomycin Basal_Respiration Basal Respiration Baseline->Basal_Respiration FCCP FCCP Injection (Uncoupler) Oligomycin->FCCP ATP_Production ATP-Linked Respiration Oligomycin->ATP_Production Rot_AA Rotenone/Antimycin A Injection (Complex I/III Inhibitors) FCCP->Rot_AA Maximal_Respiration Maximal Respiration FCCP->Maximal_Respiration Non_Mito_Respiration Non-Mitochondrial Respiration Rot_AA->Non_Mito_Respiration

Caption: Experimental workflow for the Seahorse Mito Stress Test.

References

ONC213 Technical Support Center: Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ONC213 in cell culture media. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, which allows for the preparation of a concentrated stock that can be further diluted in cell culture media.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 244.83 mM.[1] It is important to note that achieving this concentration may require sonication.[1]

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Some cell lines may tolerate slightly higher concentrations, but it is recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.

Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A4: this compound has low aqueous solubility. Therefore, it is not recommended to dissolve it directly in phosphate-buffered saline (PBS) or cell culture media. A concentrated stock solution should first be prepared in DMSO.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems researchers may encounter when preparing and using this compound in cell culture.

Problem Possible Cause Troubleshooting Steps
This compound powder does not dissolve completely in DMSO. 1. Insufficient mixing. 2. Hygroscopic DMSO.1. Vortex the solution for several minutes. 2. Use an ultrasonic bath to aid dissolution.[1] 3. Gently warm the solution to 37°C. 4. Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can reduce solubility.
Precipitation occurs when diluting the DMSO stock solution in cell culture media. 1. The aqueous solubility limit has been exceeded. 2. Rapid change in solvent polarity.1. Perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding to the aqueous medium. 2. Add the this compound stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid mixing. 3. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 4. If precipitation persists, consider using a carrier protein like bovine serum albumin (BSA) in your media, if compatible with your experimental design.
Inconsistent experimental results. 1. Inaccurate concentration of the stock solution. 2. Degradation of this compound.1. Ensure the this compound is fully dissolved in the DMSO stock before making further dilutions. 2. Prepare fresh dilutions of this compound in media for each experiment from a frozen stock. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Observed cellular toxicity in vehicle control. 1. Final DMSO concentration is too high.1. Calculate the final DMSO concentration in your media and ensure it is below 0.1%. 2. If a higher concentration of this compound is required, prepare a more concentrated DMSO stock solution to minimize the volume added to the culture.

Quantitative Solubility Data

Compound Solvent Solubility Molar Equivalent Notes
This compoundDMSO100 mg/mL244.83 mMMay require sonication. Use of hygroscopic DMSO can impact solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 408.48 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Allow the this compound vial to reach room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 4.08 mg of this compound.

  • Add the appropriate volume of sterile DMSO. For a 10 mM stock solution from 4.08 mg of this compound, add 1 mL of DMSO.

  • Vortex the tube vigorously for 2-3 minutes to dissolve the powder.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 10 µM working solution, for example, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium.

    • Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure immediate and thorough mixing. This minimizes the risk of precipitation.

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your cell-based assays.

Visualizations

This compound Signaling Pathway

ONC213_Signaling_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibits Mito_Stress Mitochondrial Stress This compound->Mito_Stress Induces OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Suppresses TCA TCA Cycle aKGDH->TCA Component of aKGDH->OXPHOS Contributes to eIF2a p-eIF2α Mito_Stress->eIF2a Activates Mcl1_trans Mcl-1 Translation Mito_Stress->Mcl1_trans Inhibits Apoptosis Apoptosis Mito_Stress->Apoptosis Promotes ATF4 ATF4 eIF2a->ATF4 Induces Mcl1 Mcl-1 Protein Mcl1_trans->Mcl1 Mcl1->Apoptosis Inhibits

Caption: this compound inhibits α-KGDH, inducing mitochondrial stress and apoptosis.

Experimental Workflow for this compound Cell-Based Assays

ONC213_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Working Prepare Working Solution in Media Prep_Stock->Prep_Working Treat_Cells Treat Cells with this compound Prep_Working->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Western Western Blot (e.g., Mcl-1, Caspase-3) Incubate->Western

Caption: Workflow for preparing this compound and conducting cell-based assays.

Troubleshooting Logic for Precipitation Issues

Precipitation_Troubleshooting Start Precipitation Observed? Check_DMSO Is DMSO Anhydrous? Start->Check_DMSO Yes Success Problem Resolved Start->Success No Use_Fresh_DMSO Use Fresh DMSO Check_DMSO->Use_Fresh_DMSO No Warm_Media Pre-warm Media to 37°C? Check_DMSO->Warm_Media Yes Use_Fresh_DMSO->Warm_Media Warm_and_Mix Warm Media & Mix Gently Warm_Media->Warm_and_Mix No Serial_Dilute Used Serial Dilution in DMSO? Warm_Media->Serial_Dilute Yes Warm_and_Mix->Serial_Dilute Perform_Serial_Dilution Perform Serial Dilution Serial_Dilute->Perform_Serial_Dilution No Contact_Support Contact Technical Support Serial_Dilute->Contact_Support Yes Perform_Serial_Dilution->Success

Caption: Decision tree for troubleshooting this compound precipitation in media.

References

ONC213 Technical Support Center: Managing Preclinical Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects of ONC213 in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound's primary mechanism of action is the inhibition of α-ketoglutarate dehydrogenase (α-KGDH), a key enzyme in the TCA cycle.[1][2][3] This inhibition leads to a suppression of mitochondrial respiration and oxidative phosphorylation (OXPHOS), inducing a mitochondrial stress response.[1][3][4] This ultimately results in reduced translation of the anti-apoptotic protein MCL-1, leading to apoptosis in cancer cells, particularly those reliant on OXPHOS such as acute myeloid leukemia (AML) cells.[1][2][4]

Q2: What are the known off-target effects or toxicities of this compound in preclinical models?

Preclinical studies have demonstrated that this compound has a favorable safety profile with low toxicity to normal hematopoietic cells.[1][3][5] The most commonly reported adverse event in mouse models is transient and reversible weight loss, particularly at higher doses.[1] In one study, mice treated with 125 mg/kg of this compound exhibited this transient weight loss.[1] However, it is crucial to note that necropsies in these studies indicated that animal deaths were attributable to leukemia progression rather than drug-induced toxicity.[1] Combination therapy of this compound with venetoclax (B612062) was also reported to be well-tolerated, with mice maintaining their body weight.

Q3: How can I monitor for potential this compound-related toxicities in my animal models?

Consistent and thorough monitoring is crucial for identifying and managing any potential adverse effects. Key monitoring parameters include:

  • Daily Body Weight Measurement: Track the body weight of each animal daily. A significant and sustained weight loss (e.g., >15%) may necessitate a dose reduction or a temporary cessation of treatment.[1]

  • Clinical Observations: Daily visual assessment of the animals for any signs of distress, such as changes in posture, activity levels, grooming habits, or signs of pain.

  • Complete Blood Counts (CBCs): Periodic blood sample analysis can help monitor for any unforeseen effects on hematological parameters, although this compound is reported to have negligible toxicity on normal hematopoietic cells.[1][3][5]

  • Serum Chemistry: At the study endpoint or if toxicity is suspected, serum analysis for liver and kidney function markers (e.g., ALT, AST, creatinine) can provide valuable information.

Q4: What steps can I take if I observe significant weight loss in my experimental animals?

If significant weight loss is observed, consider the following troubleshooting steps:

  • Dose Adjustment: As weight loss has been shown to be dose-dependent, reducing the dosage of this compound may alleviate this effect while potentially maintaining efficacy.

  • Dosing Schedule Modification: Implementing a less frequent dosing schedule, for example, every other day or a 5-day on/2-day off schedule, could allow for recovery between doses. One study noted that a group of mice given 75 mg/kg this compound had two days off during a 16-day treatment period.[1]

  • Supportive Care: Ensure easy access to food and water. Providing nutritional supplements or a more palatable diet can help mitigate weight loss.

  • Vehicle Control Comparison: Always compare the weight changes and clinical signs to the vehicle-treated control group to differentiate between drug-related effects and other experimental variables.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant and sustained weight loss (>15%) High dosage of this compound.1. Reduce the daily dose of this compound.2. Switch to an intermittent dosing schedule.3. Provide supportive care (e.g., nutritional supplements).4. Temporarily halt dosing until weight stabilizes.
No observable anti-tumor efficacy Insufficient drug exposure or tumor model resistance.1. Confirm the formulation and administration route are correct.2. Consider a higher dose, while carefully monitoring for weight loss.3. Evaluate the dependence of your tumor model on OXPHOS; cells less reliant on this pathway may be less sensitive.
Variable anti-tumor response within a cohort Inconsistent drug administration or tumor heterogeneity.1. Ensure precise and consistent oral gavage technique.2. Characterize the molecular profile of your preclinical model to assess for potential resistance mechanisms.

Quantitative Data Summary

Preclinical Model This compound Dosage Observed Effects Reference
MV4-11 Xenograft Mice75 mg/kg (p.o., daily)Increased median survival from 33 to 43.5 days with almost no weight loss.[1]
MV4-11 Xenograft Mice125 mg/kg (p.o., daily)Nearly doubled survival from 33 to 62 days with transient, reversible weight loss.[1]
PDX Model (J000106565)60-75 mg/kg (p.o., daily)Potent decrease in leukemia stem cells (LSCs).[1]
MV4-11 Xenograft Mice75 mg/kg (p.o., daily) + 25 mg/kg VenetoclaxCombination was well-tolerated, and prolonged survival.

Experimental Protocols

In Vivo Efficacy Study in an AML Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., NSG or NOD/SCID) are typically used.

  • Cell Line and Implantation: An AML cell line, such as MV4-11, is injected intravenously (e.g., 1 x 10^6 cells per mouse) to establish the leukemia model.

  • Treatment Groups:

    • Vehicle Control (e.g., 3% ethanol, 1% polyoxyethylene (20) sorbitan (B8754009) monooleate in USP water)

    • This compound (e.g., 75 mg/kg or 125 mg/kg)

  • Drug Formulation and Administration:

    • Prepare a suspension of this compound in the vehicle solution.

    • Administer the designated dose daily via oral gavage (p.o.).

  • Monitoring:

    • Record body weight and observe for clinical signs of toxicity daily.

    • Monitor leukemia progression through peripheral blood sampling for human CD45+ cells or by observing for signs of disease (e.g., hind-limb paralysis).

  • Endpoint: The primary endpoint is typically overall survival. Euthanize animals when they meet pre-defined endpoint criteria (e.g., >15% weight loss, severe clinical signs).[1]

Visualizations

ONC213_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm TCA_Cycle TCA Cycle aKG α-Ketoglutarate TCA_Cycle->aKG OXPHOS Oxidative Phosphorylation (OXPHOS) TCA_Cycle->OXPHOS aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) aKG->aKGDH Succinyl_CoA Succinyl-CoA aKGDH->Succinyl_CoA Succinyl_CoA->TCA_Cycle ATP ATP OXPHOS->ATP Mitochondrial_Stress Mitochondrial Stress Response OXPHOS->Mitochondrial_Stress Suppression leads to Protein_Synthesis Protein Synthesis Inhibition Mitochondrial_Stress->Protein_Synthesis MCL1 MCL-1 (Anti-apoptotic) Protein_Synthesis->MCL1 Inhibits Translation Apoptosis Apoptosis MCL1->Apoptosis This compound This compound This compound->aKGDH Inhibits

Caption: this compound inhibits α-KGDH, leading to mitochondrial stress and apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Model Select Immunocompromised Mouse Model Tumor_Implantation Implant AML Cells (e.g., MV4-11) Animal_Model->Tumor_Implantation Randomization Randomize Mice into Treatment Groups Tumor_Implantation->Randomization Drug_Admin Daily Oral Gavage: - Vehicle - this compound Randomization->Drug_Admin Daily_Checks Daily Monitoring: - Body Weight - Clinical Signs Drug_Admin->Daily_Checks During Treatment Leukemia_Monitoring Periodic Monitoring: - Leukemia Burden (e.g., hCD45+) Daily_Checks->Leukemia_Monitoring Survival Primary Endpoint: Overall Survival Leukemia_Monitoring->Survival Toxicity_Assessment Toxicity Assessment: - Necropsy - Histopathology Survival->Toxicity_Assessment

Caption: Workflow for in vivo evaluation of this compound in preclinical models.

References

Technical Support Center: Optimizing ONC213 Treatment in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ONC213 in xenograft models. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is an orally active inhibitor of α-ketoglutarate dehydrogenase (α-KGDH).[1] Its mechanism of action involves the suppression of mitochondrial respiration and an increase in α-ketoglutarate levels by inhibiting α-KGDH activity. This leads to a mitochondrial stress response, which in turn inhibits the translation of MCL-1, an anti-apoptotic protein.[1][2] The reduction in MCL-1 contributes to the induction of apoptosis in cancer cells, particularly those reliant on oxidative phosphorylation.[2]

Q2: What is a typical starting dose and treatment schedule for this compound in AML xenograft models?

A2: Based on preclinical studies, a common starting point for this compound dosage in acute myeloid leukemia (AML) xenograft models ranges from 75 mg/kg to 125 mg/kg, administered orally on a daily basis.[1][2] In one study, mice were treated daily for 8 consecutive days. The 75 mg/kg group had a 2-day break before receiving treatment for another 8 days.[2]

Q3: How should this compound be prepared for oral administration in mice?

A3: A typical vehicle for oral gavage of this compound in mice is a solution of 3% 200-proof ethanol, 1% polyoxyethylene (20) sorbitan (B8754009) monooleate, and USP water.[2]

Q4: What are the expected outcomes of this compound treatment in AML xenograft models?

A4: In preclinical AML xenograft models, this compound treatment has been shown to prolong survival. For instance, a 75 mg/kg dose increased median survival from 33 to 43.5 days, while a 125 mg/kg dose nearly doubled survival to 62 days.[1][2]

Q5: Can this compound be combined with other therapies?

A5: Yes, studies have explored the combination of this compound with other agents like venetoclax (B612062). The combination has shown synergistic effects in killing AML cells, including those resistant to venetoclax alone.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in tumor growth between animals. - Operator/injector error during cell implantation. - Differences in tumor vascularization.[5] - Tumor heterogeneity.[5]- Ensure consistent cell implantation technique. - Use adequately powered experiments with proper controls to minimize bias in vascularization.[5] - When analyzing tumor biomarkers, consider the heterogeneity of the tumor and do not rely on a single tumor section.[5]
Unexpected toxicity or weight loss in treated animals. - Dose may be too high for the specific xenograft model or mouse strain. - Issues with the vehicle or administration technique.- Perform a dose-escalation study to determine the maximum tolerated dose in your model. - A transient and reversible weight loss has been observed at higher doses (e.g., 125 mg/kg).[2] - Ensure the vehicle is well-tolerated and the oral gavage technique is performed correctly to avoid stress or injury.
Lack of significant anti-tumor efficacy. - The xenograft model may not be reliant on oxidative phosphorylation. - Suboptimal treatment schedule or dosage. - Presence of a necrotic core in the tumor, which can confound analysis.[5]- Confirm the metabolic phenotype of your cancer cell line; cells more reliant on OXPHOS are more sensitive to this compound.[2] - Optimize the dose and schedule based on preliminary efficacy studies. - Before analysis, examine tumor sections for necrotic regions and design the analysis to account for this.[5]
Difficulty in assessing treatment response. - Relying solely on tumor volume measurements, which may not reflect cytotoxic effects. - Endpoint determination is not well-defined.- In addition to tumor volume, use pharmacodynamic markers such as cleaved PARP and cleaved caspase-3 via Western blot to assess apoptosis.[6] - Define experimental endpoints based on leukemic symptoms such as hindleg weakness, significant weight loss (>15%), or metastatic spread.[2]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in an MV4-11 Xenograft Model

Treatment GroupDosageTreatment ScheduleMedian Survival (days)Increase in Lifespan
Vehicle Control-Daily33-
This compound75 mg/kgDaily for 8 days, 2 days off, then daily for 8 days43.532%
This compound125 mg/kgDaily for 8 days6288%

Data sourced from a study using an MV4-11 AML xenograft model.[2]

Experimental Protocols

1. Establishment of an AML Xenograft Model

  • Cell Preparation: Culture and harvest AML cells (e.g., MV4-11). Resuspend the cells in sterile phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10^6 cells/mouse).[2]

  • Implantation: Inject the cell suspension intravenously via the tail vein of immunocompromised mice (e.g., NSGS).[2]

  • Engraftment Confirmation: After a set period (e.g., 3 days or 23 days), confirm human cell engraftment by performing flow cytometry for human CD45+ cells in the peripheral blood.[2]

  • Randomization: Once engraftment is confirmed, randomize the mice into treatment and control groups.[2]

2. This compound Administration and Monitoring

  • Drug Preparation: Prepare the this compound solution in the appropriate vehicle (e.g., 3% ethanol, 1% polyoxyethylene (20) sorbitan monooleate, and USP water).[2]

  • Administration: Administer this compound or vehicle control orally (p.o.) according to the predetermined dosage and schedule.[2]

  • Monitoring: Monitor the mice daily for changes in body weight, signs of toxicity, and symptoms of leukemia (e.g., hindleg weakness, weight loss >15%).[2]

3. Assessment of Apoptosis by Western Blot

  • Lysate Preparation: Prepare whole-cell lysates from tumor tissue or cultured cells.

  • SDS-PAGE and Transfer: Analyze the lysates by SDS-PAGE and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[2]

  • Antibody Incubation: Probe the membrane with primary antibodies against cleaved PARP and cleaved caspase-3, followed by the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a suitable detection method. An increase in cleaved PARP and cleaved caspase-3 indicates apoptosis.

Visualizations

ONC213_Signaling_Pathway This compound This compound aKGDH α-KGDH This compound->aKGDH inhibits MitoStress Mitochondrial Stress aKGDH->MitoStress leads to ProteinSynth Protein Synthesis Inhibition MitoStress->ProteinSynth induces MCL1 MCL-1 Translation ProteinSynth->MCL1 reduces Apoptosis Apoptosis MCL1->Apoptosis promotes

Caption: this compound signaling pathway.

Xenograft_Workflow cluster_preparation Preparation cluster_engraftment Engraftment cluster_treatment Treatment cluster_analysis Analysis CellPrep Cell Line Preparation Implantation Tumor Cell Implantation CellPrep->Implantation AnimalAcclimation Animal Acclimation AnimalAcclimation->Implantation EngraftmentConfirm Engraftment Confirmation Implantation->EngraftmentConfirm Randomization Randomization EngraftmentConfirm->Randomization TreatmentAdmin This compound/Vehicle Administration Randomization->TreatmentAdmin Monitoring Daily Monitoring TreatmentAdmin->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint DataCollection Data Collection (Survival, Biomarkers) Endpoint->DataCollection

Caption: Experimental workflow for this compound xenograft studies.

References

Navigating ONC213 IC50 Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret the variable IC50 values of ONC213 observed across different cancer cell lines. Understanding the nuances of experimental factors and the underlying biology is crucial for accurate data interpretation and advancing research with this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active small molecule inhibitor of the α-ketoglutarate dehydrogenase (αKGDH) enzyme.[1] By inhibiting αKGDH, this compound disrupts mitochondrial respiration and elevates α-ketoglutarate levels. This leads to a mitochondrial stress response and the suppression of the anti-apoptotic protein MCL-1, ultimately inducing apoptosis in cancer cells.[1][2]

Q2: Why do I see a wide range of this compound IC50 values reported for different cell lines?

A2: The variability in this compound IC50 values across cell lines is expected and can be attributed to several factors, including:

  • MCL-1 Expression Levels: There is a negative correlation between the IC50 value of this compound and the expression level of the anti-apoptotic protein MCL-1.[3] Cell lines with higher endogenous levels of MCL-1 tend to be more sensitive to this compound.

  • Metabolic Phenotype: The primary mechanism of this compound involves the disruption of mitochondrial oxidative phosphorylation (OXPHOS). Therefore, cell lines that are more reliant on OXPHOS for their energy production may exhibit greater sensitivity.

  • Genetic Background of Cell Lines: Although no specific genetic lesions have been definitively associated with this compound sensitivity, the overall genetic context of a cell line can influence its response to drug treatment.[3]

  • Experimental Conditions: Variations in experimental protocols, such as cell seeding density, treatment duration, and the specific viability assay used, can significantly impact the calculated IC50 values.

Q3: My this compound IC50 values are inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values for the same cell line can arise from minor variations in experimental execution. Refer to the "Troubleshooting Guide for Inconsistent IC50 Values" below for a detailed checklist of potential sources of variability and how to address them.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes reported IC50 values for this compound in a selection of cancer cell lines. It is important to note that these values were determined using different experimental protocols and should be used as a reference guide rather than for direct comparison.

Cell LineCancer TypeIC50 (nM)AssayTreatment Duration (h)Reference
MV4-11Acute Myeloid Leukemia91.7 - 125MTT72[3][4]
OCI-AML3Acute Myeloid Leukemia~250MTT72[4]
MOLM-13Acute Myeloid Leukemia~500MTT72[4]
THP-1Acute Myeloid Leukemia~600MTT72[3]
U87GlioblastomaVariableNot SpecifiedNot Specified[5]
T98GGlioblastomaVariableNot SpecifiedNot Specified[5]
Patient-Derived GlioblastomaGlioblastomaVariableNot SpecifiedNot Specified[5]
MCF-7Breast Cancer>1000Not Specified72[6]
A549Lung CancerVariableNot SpecifiedNot Specified[6]
HCT116Colon CancerVariableNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Mitochondrial Stress Test (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Assay Execution: Place the cell plate in the analyzer and follow the instrument's prompts to inject the mitochondrial inhibitors sequentially and measure OCR.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Western Blot for MCL-1 Expression

This technique is used to detect and quantify the levels of MCL-1 protein in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MCL-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells and quantify the protein concentration.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

ONC213_Signaling_Pathway This compound This compound alphaKGDH α-KGDH This compound->alphaKGDH inhibits alphaKG α-Ketoglutarate alphaKGDH->alphaKG increases OXPHOS Oxidative Phosphorylation alphaKGDH->OXPHOS suppresses MitoStress Mitochondrial Stress OXPHOS->MitoStress induces MCL1 MCL-1 (Anti-apoptotic) MitoStress->MCL1 downregulates Apoptosis Apoptosis MitoStress->Apoptosis promotes MCL1->Apoptosis inhibits

Caption: this compound signaling pathway illustrating its mechanism of action.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Select Cell Line) Seeding Cell Seeding (96-well plate) CellCulture->Seeding DrugTreatment This compound Treatment (Serial Dilution) Seeding->DrugTreatment Incubation Incubation (e.g., 72 hours) DrugTreatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance DataProcessing Data Processing (% Viability) Absorbance->DataProcessing IC50 IC50 Calculation DataProcessing->IC50

Caption: Experimental workflow for determining this compound IC50 values.

Troubleshooting Guides

Troubleshooting Guide for Inconsistent IC50 Values
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seedingEnsure proper cell suspension before seeding. Pipette gently to avoid disturbing cells.
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with sterile PBS.
IC50 values differ significantly between experiments Variation in cell passage number or confluencyUse cells within a consistent and low passage number range. Seed cells at a consistent confluency.
Inconsistent incubation timesStrictly adhere to the planned incubation time for drug treatment and MTT assay.
Instability of this compound stock solutionPrepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
Unexpectedly high or low IC50 values Incorrect drug concentrationVerify the concentration of the this compound stock solution.
Contamination of cell cultureRegularly check for microbial contamination.
Issues with the viability assayEnsure the MTT solution is properly prepared and protected from light. Confirm the plate reader is functioning correctly.
Troubleshooting Guide for Seahorse Mitochondrial Stress Test
IssuePossible Cause(s)Recommended Solution(s)
Low basal Oxygen Consumption Rate (OCR) Insufficient cell numberOptimize cell seeding density for your specific cell line.
Unhealthy cellsEnsure cells are in the exponential growth phase and have high viability before starting the assay.
Poor response to mitochondrial inhibitors Incorrect inhibitor concentrationsOptimize the concentrations of oligomycin, FCCP, and rotenone/antimycin A for your cell line.
Problems with inhibitor preparation or storagePrepare fresh inhibitor solutions and store them correctly.
High well-to-well variability Uneven cell seedingFollow best practices for seeding cells evenly in the Seahorse plate.
Cell detachment during media exchangePerform media exchanges gently and carefully.
Troubleshooting Guide for MCL-1 Western Blot
IssuePossible Cause(s)Recommended Solution(s)
No or weak MCL-1 signal Low MCL-1 expression in the cell lineUse a positive control cell line known to express high levels of MCL-1. Increase the amount of protein loaded.
Inefficient antibody bindingOptimize the primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary.
High background Insufficient blockingIncrease the blocking time or try a different blocking agent.
Primary or secondary antibody concentration is too highTitrate the antibody concentrations to find the optimal dilution.
Non-specific bands Antibody cross-reactivityUse a more specific monoclonal antibody. Check the literature for known splice variants or post-translational modifications of MCL-1.

References

Technical Support Center: Improving ONC213 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC213 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active inhibitor of α-ketoglutarate dehydrogenase (αKGDH).[1][2] Inhibition of αKGDH suppresses mitochondrial respiration and increases α-ketoglutarate levels. This leads to a mitochondrial stress response and inhibits the translation of MCL-1, an anti-apoptotic protein.[1][2] The reduction in MCL-1 contributes to apoptosis in cancer cells, particularly those reliant on oxidative phosphorylation, such as acute myeloid leukemia (AML) cells.[3][4]

Q2: What is a common route of administration for this compound in mice?

A2: The most commonly reported route of administration for this compound in mice is oral gavage (p.o.).[3][5][6]

Q3: What is a typical dosage range for this compound in mice?

A3: Typical dosages for this compound in mice range from 50 mg/kg to 125 mg/kg, administered daily.[2][3] In some studies, a higher dose of 180 mg/kg has been administered less frequently (e.g., every five days) in combination therapies.[5]

Q4: What is a standard vehicle formulation for this compound for oral administration in mice?

A4: A commonly used vehicle formulation for this compound consists of 3% 200-proof ethanol (B145695), 1% polyoxyethylene (20) sorbitan (B8754009) monooleate (Tween-80), and sterile water.[3][6]

Q5: What are the known pharmacokinetic parameters of this compound in mice?

A5: In BALB/c mice treated with a single oral dose of 50 mg/kg, the pharmacokinetic profile of this compound showed a half-life of 4.4 hours, a maximum plasma concentration (Cmax) of 1882.5 µg/L (3.77 µM), and the time to reach Cmax (Tmax) was 0.5 hours.[3]

Troubleshooting Guides

Formulation and Administration

Q: I am having trouble dissolving this compound in the recommended vehicle. What can I do?

A:

  • Ensure Proper Vehicle Component Ratios: Double-check the percentages of ethanol and Tween-80 in your vehicle. A slight variation might affect solubility.

  • Sonication: Use a sonicator to aid in the dissolution of this compound in the vehicle.

  • Gentle Warming: Gently warming the vehicle may improve solubility. However, be cautious about the temperature and duration to avoid degradation of this compound. It is advisable to check the stability of this compound at elevated temperatures.

  • Alternative Solvents: While the ethanol and Tween-80 formulation is reported, other solvent systems could be explored. However, any new vehicle would require validation to ensure it does not cause toxicity or alter the pharmacokinetics of this compound.

Q: My this compound solution appears cloudy or has precipitates. Is it still usable?

A: A cloudy solution or the presence of precipitates indicates that this compound is not fully dissolved or may have crashed out of solution. Administering an inhomogeneous solution will lead to inaccurate dosing and high variability in your results. Do not use the solution. Try to redissolve the compound using the methods mentioned above (sonication, gentle warming). If the issue persists, prepare a fresh solution.

Q: How stable is this compound in the dosing vehicle?

A: Stock solutions of this compound are reported to be stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2] It is recommended to prepare the final dosing solution fresh before each use. If the dosing solution is to be used over a single day, it should be kept on ice to minimize degradation.

Animal-Related Issues

Q: My mice show signs of stress (e.g., increased struggling, vocalization) during oral gavage. How can I minimize this?

A:

  • Proper Training and Handling: Ensure that personnel are well-trained in the oral gavage technique. Gentle and confident handling can reduce animal stress.

  • Sucrose (B13894) Pre-coating: Pre-coating the gavage needle with sucrose can have a pacifying effect on mice, reducing stress and making the procedure easier.[7]

  • Alternative Dosing Methods: Consider less stressful alternatives to oral gavage:

    • Pill Formulation: Develop a pill or treat that mice will voluntarily consume.[1][8][9]

    • Micropipette-Guided Drug Administration (MDA): Train mice to voluntarily drink the drug solution mixed with a palatable substance like condensed milk from a micropipette.[10]

Q: I am observing high variability in tumor growth inhibition between my mice. What could be the cause?

A:

  • Inaccurate Dosing: This can result from an improperly prepared drug solution or inconsistent administration technique. Ensure your this compound solution is homogenous and that each animal receives the correct volume.

  • Animal Stress: High levels of stress from procedures like oral gavage can impact experimental outcomes.[1][7][8] Consider refining your technique or using less stressful administration methods.

  • Patient-Derived Xenograft (PDX) Model Heterogeneity: PDX models can have inherent variability, including loss of heterogeneity from the original tumor, clonal evolution, and differences in tumor take rates.[11][12][13]

  • Host Immune System Interaction: In immunodeficient mice used for xenografts, the lack of a complete immune system can affect tumor growth and drug response.[11][13]

Q: Some of my mice are losing weight after this compound administration. Is this expected?

A: Transient and reversible weight loss has been reported in mice treated with higher doses of this compound (e.g., 125 mg/kg).[3] However, if weight loss is severe or persistent, or accompanied by other signs of toxicity, you should re-evaluate your dose and monitor the animals closely. It may be necessary to reduce the dosage or frequency of administration.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

Animal ModelDose (mg/kg)RouteCmax (µg/L)Tmax (h)Half-life (h)Reference
BALB/c Mice50p.o.1882.50.54.4[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage

Materials:

  • This compound powder

  • 200-proof Ethanol (USP grade)

  • Polyoxyethylene (20) sorbitan monooleate (Tween-80) (USP grade)

  • Sterile water (USP grade)

  • Sterile conical tubes

  • Sonicator

  • Vortex mixer

Procedure:

  • Calculate the total amount of this compound required for your study based on the number of animals, their average weight, and the desired dose.

  • In a sterile conical tube, prepare the vehicle by adding 3% ethanol, 1% Tween-80, and 96% sterile water (v/v/v). For example, to make 10 mL of vehicle, add 300 µL of ethanol, 100 µL of Tween-80, and 9.6 mL of sterile water.

  • Vortex the vehicle solution thoroughly to ensure the components are well mixed.

  • Weigh the calculated amount of this compound powder and add it to the vehicle.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the solution in a water bath sonicator for 10-15 minutes, or until the this compound is completely dissolved. The solution should be clear and free of visible particles.

  • Prepare the solution fresh daily. If not used immediately, store it on ice.

Protocol 2: Administration of this compound by Oral Gavage in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct dosing volume. The volume should not exceed 10 mL/kg.

  • Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

  • Properly restrain the mouse by the scruff of the neck to immobilize its head and align the head and body vertically.

  • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the tip of the needle. The needle should advance smoothly down the esophagus with minimal resistance. If you feel resistance or the mouse struggles excessively, withdraw the needle and start again.

  • Once the needle is correctly positioned, slowly administer the solution.

  • After administration, gently remove the needle in the same path it was inserted.

  • Return the mouse to its cage and monitor it for any signs of distress, such as coughing or difficulty breathing, for at least 15 minutes.

Visualizations

ONC213_Signaling_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS promotes MitoStress Mitochondrial Stress OXPHOS->MitoStress reduction leads to eIF2a p-eIF2α MitoStress->eIF2a induces ProteinSynth Protein Synthesis eIF2a->ProteinSynth inhibits MCL1 MCL-1 ProteinSynth->MCL1 produces Apoptosis Apoptosis ProteinSynth->Apoptosis inhibition promotes MCL1->OXPHOS maintains MCL1->Apoptosis inhibits Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_endpoint Endpoint Formulation Prepare this compound Dosing Solution Dosing Administer this compound (e.g., Oral Gavage) Formulation->Dosing AnimalPrep Acclimate and Weigh Animal Models AnimalPrep->Dosing TumorVol Measure Tumor Volume Dosing->TumorVol BodyWeight Monitor Body Weight and Animal Health Dosing->BodyWeight PK Pharmacokinetic Analysis (Blood Sampling) Dosing->PK PD Pharmacodynamic Analysis (Tissue Collection) Dosing->PD Efficacy Evaluate Antitumor Efficacy TumorVol->Efficacy BodyWeight->Efficacy PK->Efficacy PD->Efficacy Troubleshooting_Logic Start Experiment Start: Inconsistent Results or Animal Distress CheckFormulation Is the this compound formulation clear and homogenous? Start->CheckFormulation RemakeSolution Troubleshoot formulation: - Check vehicle ratios - Sonicate/Gently warm - Prepare fresh solution CheckFormulation->RemakeSolution No CheckAdmin Is there significant animal stress during administration? CheckFormulation->CheckAdmin Yes RemakeSolution->CheckFormulation RefineGavage Refine gavage technique: - Ensure proper training - Use sucrose pre-coating CheckAdmin->RefineGavage Yes (Gavage) AlternativeDosing Consider alternative methods: - Pill formulation - Micropipette-Guided  Administration (MDA) CheckAdmin->AlternativeDosing Yes (Consider Alternatives) CheckModel Is there high variability despite consistent formulation and administration? CheckAdmin->CheckModel No Proceed Proceed with Experiment RefineGavage->Proceed AlternativeDosing->Proceed AcknowledgeVariability Acknowledge inherent model variability (e.g., PDX). Increase sample size if possible. CheckModel->AcknowledgeVariability Yes CheckModel->Proceed No AcknowledgeVariability->Proceed

References

Technical Support Center: ONC213 Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing flow cytometry to analyze the effects of ONC213.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that can be assessed by flow cytometry?

A1: this compound is an inhibitor of α-ketoglutarate dehydrogenase (αKGDH), a key enzyme in the TCA cycle.[1][2][3] This inhibition leads to mitochondrial stress, suppression of oxidative phosphorylation (OXPHOS), and a reduction in the anti-apoptotic protein MCL-1, ultimately inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2][3][4] Therefore, the most common application of flow cytometry for this compound is to measure apoptosis.

Q2: Which flow cytometry assay is recommended for quantifying this compound-induced cell death?

A2: Annexin V and Propidium Iodide (PI) staining is the standard flow cytometry assay to quantify apoptosis and necrosis.[1][5] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Q3: Can flow cytometry be used to identify specific cell populations sensitive to this compound in a mixed sample?

A3: Yes. In preclinical studies, such as patient-derived xenograft (PDX) models, flow cytometry is used to identify and quantify specific human cancer cell populations. For example, staining for human CD45 (hCD45) can distinguish human AML cells from murine cells in a mouse model.[1] Furthermore, specific subpopulations like leukemia stem cells (LSCs) can be identified and their viability assessed post-treatment using a panel of antibodies (e.g., CD45+/CD34+/CD38-/CD123+).[4][6]

Q4: What are the expected IC50 values for this compound in AML cell lines?

A4: The half-maximal inhibitory concentration (IC50) for this compound in AML cell lines can vary. Reported values range from 91.7 nM to 626.0 nM in different AML cell lines.[1] For primary AML patient samples, the median IC50 has been reported to be around 374.2 nM, with a broader range observed.[1]

Troubleshooting Guides

Problem 1: High background staining in the Annexin V channel.
  • Possible Cause 1: Suboptimal buffer. Calcium is required for Annexin V to bind to phosphatidylserine. Ensure you are using a calcium-containing binding buffer.

  • Possible Cause 2: Excessive cell manipulation. Overly harsh pipetting or vortexing can damage cell membranes, leading to non-specific Annexin V binding. Handle cells gently.

  • Possible Cause 3: Long incubation times. Prolonged incubation with Annexin V can lead to increased background. Adhere to the recommended incubation time from the manufacturer's protocol.

Problem 2: Low or no Annexin V signal in positive control.
  • Possible Cause 1: Ineffective apoptosis induction. The positive control for apoptosis (e.g., treatment with staurosporine (B1682477) or etoposide) may not have been effective. Verify the concentration and incubation time for your positive control.

  • Possible Cause 2: Reagent issue. The Annexin V reagent may have degraded. Check the expiration date and storage conditions.

Problem 3: A large population of cells is positive for both Annexin V and PI.
  • Possible Cause 1: Late-stage apoptosis/necrosis. This is an expected outcome if the drug treatment is highly effective or has been applied for a long duration, as early apoptotic cells will progress to late apoptosis and necrosis.

  • Possible Cause 2: Sub-optimal drug concentration. A very high concentration of this compound might induce rapid cell death that proceeds quickly to a late apoptotic/necrotic state. Consider a dose-response or time-course experiment.

Quantitative Data Summary

Cell TypeAssayThis compound ConcentrationResultReference
AML Cell Lines (n=8)MTT Assay (72h)VariableIC50 Range: 91.7–626.0 nM[1]
Primary AML Samples (n=48)MTT Assay (72h)VariableMedian IC50: 374.2 nM[1]
Primary AML SamplesColony Formation Assay (48h)500 nM>95% suppression of colony formation[1][2]
MV4-11, OCI-AML3, MOLM-13Apoptosis Assay (48h)125-1000 nMInduction of apoptosis[2]

Experimental Protocols

Protocol: Apoptosis Assessment using Annexin V and Propidium Iodide
  • Cell Preparation:

    • Plate cells at a suitable density and treat with the desired concentrations of this compound or vehicle control for the specified duration.

    • Include a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting:

    • For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • For adherent cells, collect the supernatant (containing floating, potentially apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation solution. Combine with the supernatant and pellet.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

Visualizations

This compound Signaling Pathway

ONC213_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (αKGDH) This compound->aKGDH inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS suppresses MitoStress Mitochondrial Stress This compound->MitoStress induces aKGDH->OXPHOS promotes Apoptosis Apoptosis OXPHOS->Apoptosis inhibits eIF2a p-eIF2α MitoStress->eIF2a induces ProteinSynth Protein Synthesis eIF2a->ProteinSynth inhibits MCL1 MCL-1 Translation ProteinSynth->MCL1 reduces MCL1->Apoptosis inhibits

Caption: Proposed mechanism of action of this compound leading to apoptosis.

Gating Strategy for Apoptosis Assay

Gating_Strategy_Apoptosis cluster_0 Gating Steps cluster_1 Resulting Populations step1 Step 1: All Events FSC-A vs SSC-A Gate on 'Cells' to exclude debris step2 Step 2: Cells FSC-A vs FSC-H Gate on 'Singlets' to exclude doublets step1:f1->step2:f0 step3 Step 3: Singlets Annexin V vs PI Quadrant gates to define populations step2:f1->step3:f0 pop1 Q1: Annexin V- / PI+ (Necrotic) pop2 Q2: Annexin V+ / PI+ (Late Apoptotic) pop3 Q3: Annexin V- / PI- (Live) pop4 Q4: Annexin V+ / PI- (Early Apoptotic)

Caption: Hierarchical gating strategy for an Annexin V/PI apoptosis assay.

Gating Strategy for Leukemia Stem Cells (LSCs)

Gating_Strategy_LSC cluster_0 Gating Steps cluster_1 Final Population step1 Step 1: Singlets FSC-A vs SSC-A Gate on 'Leukocytes' step2 Step 2: Leukocytes hCD45 vs SSC-A Gate on 'Human Cells' (hCD45+) step1:f1->step2:f0 step3 Step 3: Human Cells CD34 vs CD38 Gate on 'CD34+ / CD38-' step2:f1->step3:f0 step4 Step 4: CD34+ / CD38- CD123 vs SSC-A Gate on 'LSCs' (CD123+) step3:f1->step4:f0 LSC Leukemia Stem Cells (hCD45+/CD34+/CD38-/CD123+)

Caption: Gating strategy to identify Leukemia Stem Cells (LSCs).

References

Technical Support Center: ONC213 Experiments - Western Blot Normalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC213 and normalizing western blot data.

Troubleshooting Guide

This guide addresses specific issues that may arise during the normalization of western blot data in this compound experiments.

Problem Potential Cause Recommended Solution
Inconsistent Housekeeping Protein (HKP) Levels Across Samples This compound may alter the expression of commonly used housekeeping proteins (e.g., GAPDH, β-actin, Tubulin) as it induces significant cellular stress and affects metabolic pathways.[1][2][3]Primary Recommendation: Switch to Total Protein Normalization (TPN). TPN accounts for variations in total protein loading and is not dependent on the expression of a single protein.[4][5][6][7] TPN can be achieved using stain-free technologies or total protein stains like Ponceau S.[8]Alternative: If using HKPs is necessary, validate their expression stability under your specific experimental conditions (cell line, this compound concentration, treatment duration). Run a preliminary western blot with a panel of different HKPs to identify one that remains unchanged upon this compound treatment.[3]
High Background on Western Blot Membrane - Inadequate blocking- Antibody concentration too high- Insufficient washing- Blocking: Ensure the blocking buffer is appropriate for your antibodies. Some antibodies may require specific blockers (e.g., BSA vs. non-fat milk).[9] Increase blocking time or the concentration of the blocking agent.[10][11]- Antibody Concentration: Optimize the concentrations of both primary and secondary antibodies by running a dilution gradient.[9][12]- Washing: Increase the number and duration of wash steps to effectively remove unbound antibodies.[11]
Weak or No Signal for Target Protein - Low protein expression- Inefficient protein transfer- Suboptimal antibody performance- Protein degradation- Protein Expression: Confirm that your cell line expresses the target protein at detectable levels.[12] Consider using a positive control.[10]- Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S after transfer.[11]- Antibody Performance: Check the manufacturer's datasheet for recommended antibody concentrations and incubation conditions.[9]- Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[12]
Saturated Bands for Housekeeping Proteins Housekeeping proteins are often highly abundant, leading to signal saturation when trying to detect a low-abundance target protein.[3][13]- Reduce Protein Load: Decrease the amount of total protein loaded onto the gel. However, this may compromise the detection of your target protein.- Use Total Protein Normalization (TPN): TPN avoids the issue of HKP saturation as it relies on the signal from all proteins in the lane.[5]
Variability Between Replicate Blots - Inconsistent sample preparation and loading- Uneven protein transfer- Sample Preparation: Ensure accurate protein quantification and consistent loading volumes.- Protein Transfer: Use a reliable transfer system and ensure even contact between the gel and the membrane. Total protein staining can help visualize and account for transfer inconsistencies.[14]

Frequently Asked Questions (FAQs)

???+ question "What is the best method for normalizing western blot data in this compound experiments?"

???+ question "Why might my housekeeping protein not be reliable with this compound treatment?"

???+ question "How do I perform Total Protein Normalization (TPN)?"

???+ question "Can I still use housekeeping proteins for normalization?"

???+ question "My target protein is Mcl-1, which is known to be affected by this compound. How does this impact normalization?"

Experimental Protocols

Western Blotting Protocol for this compound-Treated Cells
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with the appropriate concentrations of this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Mcl-1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection and Data Analysis:

    • Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • For HKP Normalization: Divide the intensity of the target protein band by the intensity of the housekeeping protein band in the same lane.

    • For Total Protein Normalization: Divide the intensity of the target protein band by the total protein signal in the same lane.

Signaling Pathway and Workflow Diagrams

ONC213_Signaling_Pathway This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibits Mito_Stress Mitochondrial Stress aKGDH->Mito_Stress Leads to Protein_Syn_Supp Suppression of Protein Synthesis Mito_Stress->Protein_Syn_Supp Mcl1_Reduction Reduced Mcl-1 Translation Protein_Syn_Supp->Mcl1_Reduction Apoptosis Apoptosis Mcl1_Reduction->Apoptosis Promotes

Caption: this compound signaling pathway in AML cells.

Western_Blot_Normalization_Workflow cluster_prep Sample Preparation cluster_norm Normalization Method Cell_Lysis 1. Cell Lysis Protein_Quant 2. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer TPN Total Protein Normalization (TPN) Transfer->TPN HKP Housekeeping Protein (HKP) Normalization Transfer->HKP Immunodetection 5. Immunodetection (Target Protein) TPN->Immunodetection HKP->Immunodetection Data_Analysis 6. Data Analysis Immunodetection->Data_Analysis Conclusion 7. Conclusion Data_Analysis->Conclusion

Caption: Western blot normalization workflow.

References

ONC213 dose-response curve fitting and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ONC213, with a focus on generating and analyzing dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active small molecule of the imipridone class of compounds. Its primary mechanism of action is the inhibition of the mitochondrial enzyme α-ketoglutarate dehydrogenase (α-KGDH).[1][2] This inhibition suppresses oxidative phosphorylation (OXPHOS) and induces a mitochondrial stress response.[1][3] This stress leads to the phosphorylation of eIF2α, which in turn suppresses the translation of key proteins, including the anti-apoptotic protein MCL-1, ultimately leading to apoptosis in cancer cells, particularly those reliant on OXPHOS like acute myeloid leukemia (AML).[1][3][4]

Q2: How does the mechanism of this compound differ from its predecessor, ONC201?

A2: While both are imipridones, their mechanisms differ significantly. ONC201 is known to induce TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR5.[1] In contrast, this compound-induced cell death appears to be independent of TRAIL or DR5 induction.[1][5] Furthermore, ATF4 induction by this compound is dependent on eIF2α phosphorylation, which is not the case for ONC201.[6]

Q3: What is a typical dose range and treatment duration for in vitro dose-response experiments with this compound?

A3: For in vitro cell viability assays, this compound is typically tested in a dose range from nanomolar (nM) to micromolar (µM). For example, in AML cell lines, concentrations ranging from low nM to 1000 nM (1 µM) are often used.[2] A common treatment duration for assessing cytotoxicity is 72 hours, though shorter durations (e.g., 48 hours) are also used for apoptosis analysis.[1][7]

Experimental Protocols & Data

Standard Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure for generating a dose-response curve for this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom, tissue culture-treated plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader (absorbance at 570-600 nm)[8]

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and dilute to the optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of medium per well in a 96-well plate.[10]

    • Include wells with medium only for background control.[11]

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control group (e.g., medium with the highest concentration of DMSO used, typically <0.5%).

    • Incubate for the desired treatment period (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • After treatment, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[8]

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background.[8]

This compound In Vitro Efficacy Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various Acute Myeloid Leukemia (AML) cell lines after a 72-hour treatment period, as determined by MTT assay.[1]

Cell LineIC₅₀ (nM) [Mean ± SEM]
MV4-11160.7 ± 2.9
MOLM-13196.7 ± 15.8
OCI-AML3315.3 ± 33.9
THP-1373.3 ± 27.3
U937400.7 ± 39.8
OCI-AML2417.0 ± 52.1
HL-60443.0 ± 29.6
KG-1549.3 ± 46.5

Data sourced from Su et al., Cancer Research, 2024.[1]

Visualized Pathways and Workflows

ONC213_Mechanism_of_Action cluster_mito Mitochondrion cluster_cyto Cytoplasm / Nucleus This compound This compound aKGDH α-KGDH This compound->aKGDH Inhibits OXPHOS Oxidative Phosphorylation aKGDH->OXPHOS Suppresses Apoptosis Apoptosis OXPHOS->Apoptosis Suppression Contributes to Stress Mitochondrial Stress eIF2a p-eIF2α Stress->eIF2a Induces Translation Protein Translation (Global Suppression) eIF2a->Translation Inhibits MCL1 MCL-1 Translation Translation->MCL1 Reduces MCL1_protein MCL-1 Protein MCL1->MCL1_protein MCL1_protein->Apoptosis Inhibition of Apoptosis (Relieved)

Caption: Mechanism of this compound-induced apoptosis.

Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Allow cells to attach (24h incubation) A->B C 3. Prepare this compound serial dilutions D 4. Treat cells with this compound and controls C->D E 5. Incubate for defined period (e.g., 72h) D->E F 6. Add MTT reagent to each well G 7. Incubate (2-4h) to allow formazan formation F->G H 8. Add solubilization solution (e.g., DMSO) G->H I 9. Read absorbance (570 nm) H->I J 10. Normalize data to vehicle control K 11. Plot dose-response curve (% Viability vs. Log[Conc.]) J->K L 12. Fit curve (nonlinear regression) and calculate IC50 K->L

Caption: Experimental workflow for a dose-response assay.

Troubleshooting Guide

Q1: My dose-response curve is not sigmoidal (e.g., it's flat or U-shaped). What could be the cause?

A1: An atypical dose-response curve can arise from several factors:

  • Flat Curve (No Effect):

    • Compound Inactivity: The cell line may be resistant to this compound. Check if your cell line is highly dependent on glycolysis rather than OXPHOS, as this can confer resistance.[1]

    • Incorrect Dose Range: The concentrations tested may be too low. Try extending the dose range to higher concentrations.

    • Compound Degradation: Ensure the this compound stock solution is stored correctly and has not degraded.

  • U-shaped or Bell-shaped Curve:

    • This phenomenon, sometimes called hormesis, can occur when a compound has different effects at low versus high concentrations.[13]

    • At high concentrations, some compounds can form aggregates or colloids, which may reduce their effective concentration and activity.[13]

    • Off-target effects at very high concentrations could also contribute to this shape.

Q2: I'm observing high variability between my replicate wells. How can I reduce it?

A2: High variability often stems from technical inconsistencies.[12] Consider the following:

  • Uneven Cell Seeding: This is a primary source of variability.[12] Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. For suspension cells, gentle swirling of the reservoir between pipetting steps is crucial.[14][15]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents can introduce significant error.[12] Calibrate pipettes regularly and use consistent technique.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, altering media concentration and affecting cell growth.[12] It is best practice to avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium to create a humidity barrier.

  • Inconsistent Incubation Times: For endpoint assays like MTT, ensure the incubation time with the detection reagent is uniform across all plates.[12]

Q3: The IC₅₀ value I calculated is very different from published data. Why might this be?

A3: Discrepancies in IC₅₀ values are common and can be due to several experimental differences:

  • Cell Line Specifics: The passage number, health, and specific sub-clone of the cell line can influence drug sensitivity.[10] Always use cells from a narrow passage range and ensure they are free of contamination (e.g., mycoplasma).

  • Assay Parameters: Different incubation times (e.g., 48h vs. 72h), cell seeding densities, and viability assays (e.g., MTT vs. CellTiter-Glo) can all yield different IC₅₀ values.

  • Curve Fitting Model: The specific nonlinear regression model used to fit the curve and calculate the IC₅₀ can affect the result. Ensure you are using a standard model, such as the log(inhibitor) vs. response (three or four parameters).

Q4: My cells are not responding to this compound. What are the possible reasons?

A4: A lack of response could be due to several biological or technical factors.

Troubleshooting_No_Response cluster_bio Biological Reasons cluster_tech Technical Issues Start No cellular response to this compound observed B1 Cell line is resistant (e.g., low OXPHOS reliance) Start->B1 B2 Cells have acquired resistance (high passage) Start->B2 T1 This compound stock degraded or inactive Start->T1 T2 Incorrect drug concentration/dilution Start->T2 T3 Assay failure (e.g., bad reagent) Start->T3

References

Validation & Comparative

Validating ONC213 Target Engagement: A Comparative Analysis with OGDH Knockout

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The imipridone ONC213 has emerged as a promising anti-cancer agent, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action is attributed to the inhibition of the mitochondrial enzyme alpha-ketoglutarate (B1197944) dehydrogenase (OGDH), a critical component of the Krebs cycle.[1][2][3] Validating that a drug binds to its intended target is a cornerstone of drug development. This guide provides a comparative analysis of methods to validate this compound target engagement, with a focus on the use of OGDH gene knockout as a definitive genetic approach.

This compound and its Target: OGDH

This compound is an orally active small molecule that suppresses mitochondrial respiration and elevates alpha-ketoglutarate levels by inhibiting OGDH activity.[3] This leads to mitochondrial stress, suppression of de novo protein synthesis, and ultimately, apoptosis in cancer cells.[1][2] The validation of OGDH as the direct target of this compound is crucial for its clinical development and for understanding its therapeutic window.

Genetic Validation of Target Engagement: The OGDH Knockout Model

A powerful method to validate the target of a drug is to assess its activity in the absence of the putative target protein. The generation of OGDH knockout (KO) cancer cell lines provides a clean system to determine if the cellular effects of this compound are dependent on the presence of OGDH.

Recent studies have demonstrated that AML cells with a genetic deletion of OGDH exhibit suppressed fitness and impaired oxidative phosphorylation.[1][2][4] This phenocopies the effect of this compound treatment, providing strong evidence that OGDH is the relevant target. Furthermore, AML cells lacking OGDH were found to be highly sensitive to the cytotoxic effects of this compound, underscoring the importance of OGDH inhibition in the drug's mechanism of action.[1]

Experimental Workflow: OGDH Knockout for this compound Target Validation

G cluster_0 Cell Line Preparation cluster_1 Comparative Analysis cluster_2 Data Analysis & Interpretation AML_Cells AML Cell Lines (e.g., MV4-11) gRNA_Design Design gRNA targeting OGDH AML_Cells->gRNA_Design Lentiviral_Transduction Lentiviral Transduction of gRNA/Cas9 gRNA_Design->Lentiviral_Transduction Single_Cell_Cloning Single Cell Cloning Lentiviral_Transduction->Single_Cell_Cloning KO_Verification Knockout Verification (Sequencing, Western Blot) Single_Cell_Cloning->KO_Verification WT_vs_KO Wild-Type (WT) vs. OGDH KO Cells KO_Verification->WT_vs_KO ONC213_Treatment Treat with this compound (Dose-Response) WT_vs_KO->ONC213_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) ONC213_Treatment->Viability_Assay Mitochondrial_Assay Mitochondrial Respiration Assay (e.g., Seahorse) ONC213_Treatment->Mitochondrial_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) ONC213_Treatment->Apoptosis_Assay Compare_IC50 Compare IC50 Values Viability_Assay->Compare_IC50 Assess_Mitochondrial_Function Assess Changes in Mitochondrial Function Mitochondrial_Assay->Assess_Mitochondrial_Function Confirm_Target_Engagement Confirm OGDH-dependent This compound Activity Compare_IC50->Confirm_Target_Engagement Assess_Mitochondrial_Function->Confirm_Target_Engagement

Caption: Workflow for validating this compound target engagement using OGDH knockout cell lines.

Quantitative Data Summary

The following tables summarize the key findings from studies utilizing OGDH knockout to validate this compound target engagement.

Table 1: Effect of this compound on the Viability of Wild-Type vs. OGDH Knockout AML Cells

Cell LineGenotypeThis compound TreatmentViability (% of Control)IC50
MV4-11Wild-TypeVehicle100%~250 nM
MV4-11Wild-Type250 nM this compound~50%
MV4-11OGDH KOVehicleReduced fitnessSensitized
MV4-11OGDH KOThis compoundFurther decreased viabilityLower than WT

Note: Specific quantitative values for OGDH KO sensitivity to this compound are described as "highly sensitive" in the source material, indicating a significant decrease in the IC50 value compared to wild-type cells.[1]

Table 2: Impact of OGDH Knockout and this compound on Mitochondrial Respiration

ConditionBasal RespirationMaximal RespirationSpare Respiratory Capacity
Wild-Type + VehicleNormalNormalNormal
Wild-Type + this compoundMinimally affectedStrongly suppressedStrongly suppressed
OGDH KO + VehicleImpairedImpairedImpaired

Data from studies on AML cell lines such as MV4-11 and THP-1 treated with 250-500 nM this compound.[3]

Signaling Pathway: this compound Mechanism of Action

G cluster_0 Mitochondrion This compound This compound OGDH OGDH (α-Ketoglutarate Dehydrogenase) This compound->OGDH Inhibits aKG α-Ketoglutarate OGDH->aKG Increases levels of SuccinylCoA Succinyl-CoA OXPHOS Oxidative Phosphorylation (OXPHOS) OGDH->OXPHOS Supplies substrates for OGDH->OXPHOS Suppresses Krebs_Cycle Krebs Cycle Mito_Stress Mitochondrial Stress OXPHOS->Mito_Stress Leads to Protein_Syn_Supp Suppression of De Novo Protein Synthesis Mito_Stress->Protein_Syn_Supp MCL1_Supp Reduced MCL-1 Translation Protein_Syn_Supp->MCL1_Supp Apoptosis Apoptosis MCL1_Supp->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis via OGDH inhibition.

Experimental Protocols

1. Generation of OGDH Knockout Cell Lines using CRISPR/Cas9

  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the OGDH gene. Clone the gRNA sequences into a lentiviral vector co-expressing Cas9 nuclease.

  • Lentivirus Production and Transduction: Produce lentiviral particles in HEK293T cells. Transduce the target AML cell line (e.g., MV4-11) with the lentivirus.

  • Selection and Single-Cell Cloning: Select for transduced cells using an appropriate antibiotic. Perform single-cell sorting into 96-well plates to isolate clonal populations.

  • Knockout Verification: Expand clonal populations and screen for OGDH knockout by:

    • Western Blot: Confirm the absence of OGDH protein expression.

    • Sanger Sequencing: Sequence the targeted genomic region to identify frameshift mutations.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed wild-type and OGDH KO AML cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

3. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

  • Cell Seeding: Seed cells on a Seahorse XF cell culture microplate.

  • Drug Treatment: Treat cells with this compound for the desired time (e.g., 8 hours).

  • Assay Procedure: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time.

  • Parameter Calculation: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Alternative Methods for Target Engagement Validation

While OGDH knockout provides definitive genetic evidence, other methods can offer complementary information on target engagement.

Table 3: Comparison of Target Engagement Validation Methods

MethodPrincipleAdvantagesDisadvantages
OGDH Knockout Genetic ablation of the targetDefinitive genetic validationTime-consuming, potential for off-target effects of CRISPR/Cas9
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturationIn-cell and in-tissue measurements, label-freeNot all proteins are amenable, requires specific antibodies
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestionIdentifies direct binding partners, no need for modification of the compoundRequires cell lysis, potential for artifacts
Biochemical Assays Measures the enzymatic activity of the purified target protein in the presence of the inhibitorDirect measure of inhibition, allows for detailed kinetic studiesIn vitro system may not fully recapitulate the cellular environment

Conclusion

The validation of this compound's engagement with its target, OGDH, is a critical step in its preclinical and clinical development. The use of OGDH knockout cell lines provides unequivocal genetic evidence for OGDH being the primary target of this compound in inducing cancer cell death. This approach, in conjunction with biochemical and other cellular assays, offers a robust framework for confirming target engagement and elucidating the mechanism of action of novel therapeutics. The data strongly support that the anti-leukemic activity of this compound is mediated through the inhibition of OGDH, leading to mitochondrial dysfunction and apoptosis.[1][2]

References

A Head-to-Head Comparison of ONC213 and Azacitidine in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two therapeutic agents, ONC213 and azacitidine, for the treatment of Acute Myeloid Leukemia (AML). While direct head-to-head preclinical or clinical trials are not yet available, this document synthesizes existing data from independent studies to offer a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

This compound and azacitidine represent two distinct therapeutic strategies for AML. This compound is an imipridone that targets mitochondrial metabolism, a critical pathway for leukemia stem cells. In contrast, azacitidine is a well-established hypomethylating agent that induces epigenetic modifications and cytotoxicity. This guide presents available preclinical data on their anti-leukemic activity, highlighting their different molecular targets and cellular effects. The data presented herein is compiled from various studies and should be interpreted with the understanding that experimental conditions may vary.

Mechanisms of Action

The two agents combat AML through fundamentally different pathways.

This compound: This investigational drug acts as an inhibitor of α-ketoglutarate dehydrogenase (α-KGDH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1] This inhibition leads to a cascade of events including the suppression of mitochondrial respiration and an increase in α-ketoglutarate levels.[1] The resulting mitochondrial stress and suppression of oxidative phosphorylation (OXPHOS) are particularly detrimental to AML cells, especially leukemia stem cells, which are often dependent on this metabolic pathway.[2][3] Furthermore, this compound has been shown to reduce the translation of the anti-apoptotic protein MCL-1, contributing to its pro-apoptotic effects.[1]

Azacitidine: As a nucleoside analog of cytidine, azacitidine has a dual mechanism of action.[4][5] At lower concentrations, it incorporates into DNA and inhibits DNA methyltransferases (DNMTs), leading to hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[4][5] At higher concentrations, azacitidine is incorporated into both RNA and DNA, disrupting protein synthesis and leading to cytotoxicity in rapidly dividing cancer cells.[4][5]

Preclinical Efficacy: A Comparative Overview

Direct comparative studies are lacking; however, we can collate data from independent research to provide an overview of their in vitro efficacy against various AML cell lines.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and azacitidine in various AML cell lines.

Table 1: this compound IC50 Values in AML Cell Lines

Cell Line IC50 (nM)
MOLM-13 91.7
MV4-11 106.0
OCI-AML3 126.0
THP-1 223.0
KG-1 358.0
U937 412.0
HL-60 525.0
K562 626.0

Data from a 72-hour MTT assay.

Table 2: Azacitidine EC50 Values in AML Cell Lines

Cell Line EC50 (µM)
KG-1a 0.38
THP-1 0.40
OCI-AML3 0.41
HL-60 0.28

Data from a 72-hour CellTiter-Glo assay.[4]

Note: The data in Tables 1 and 2 are from different studies using different viability assays (MTT vs. CellTiter-Glo), which may contribute to variations in observed potency. A direct comparison of IC50/EC50 values should be made with caution.

Experimental Protocols

This section details the general methodologies for key experiments cited in the literature for evaluating the efficacy of this compound and azacitidine.

Cell Viability Assays

1. MTT Assay (for this compound)

  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form purple formazan (B1609692) crystals.

  • Protocol:

    • Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. CellTiter-Glo® Luminescent Cell Viability Assay (for Azacitidine)

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

  • Protocol:

    • Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • Treat cells with varying concentrations of azacitidine or vehicle control for 72 hours.[4]

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well, equal to the volume of cell culture medium.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.[4]

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat AML cells with the desired concentrations of this compound or azacitidine for the indicated time.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathways

ONC213_Pathway This compound This compound aKGDH α-KGDH This compound->aKGDH Inhibits MCL1 MCL-1 Translation This compound->MCL1 Reduces TCA TCA Cycle Mito_Stress Mitochondrial Stress aKGDH->Mito_Stress Induces OXPHOS Oxidative Phosphorylation TCA->OXPHOS Suppressed Apoptosis Apoptosis Mito_Stress->Apoptosis MCL1->Apoptosis Inhibits

Caption: this compound inhibits α-KGDH, leading to mitochondrial stress and apoptosis.

Azacitidine_Pathway Azacitidine Azacitidine DNA DNA Azacitidine->DNA Incorporates RNA RNA Azacitidine->RNA Incorporates DNMT DNMTs DNA->DNMT Traps Protein_Synth Protein Synthesis RNA->Protein_Synth Disrupts Hypomethylation DNA Hypomethylation DNMT->Hypomethylation Leads to TSG Tumor Suppressor Gene Expression Hypomethylation->TSG Increases Cytotoxicity Cytotoxicity Protein_Synth->Cytotoxicity

Caption: Azacitidine induces DNA hypomethylation and cytotoxicity.

Experimental Workflow

Experimental_Workflow start AML Cell Culture treatment Drug Treatment (this compound or Azacitidine) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis western Western Blot (e.g., for MCL-1, PARP) incubation->western analysis Data Analysis (IC50, % Apoptosis) viability->analysis apoptosis->analysis western->analysis

Caption: A general workflow for in vitro evaluation of anti-AML compounds.

Conclusion

This compound and azacitidine are promising agents for the treatment of AML, each with a distinct mechanism of action. This compound's targeting of mitochondrial metabolism represents a novel approach, particularly for targeting leukemia stem cells. Azacitidine remains a cornerstone of therapy for many AML patients, with its well-established epigenetic and cytotoxic effects. The preclinical data, while not from direct comparative studies, suggest that both compounds are active against AML cell lines. The development of resistance to standard therapies like azacitidine highlights the need for novel agents like this compound. Indeed, studies have shown that this compound can be effective in AML cells resistant to the combination of venetoclax (B612062) and azacitidine, suggesting a potential role for this compound in relapsed or refractory settings.[2][3] Future head-to-head studies are warranted to directly compare the efficacy and safety of these two agents and to determine their optimal use in the clinical management of AML.

References

Validating Metabolomics Data from ONC213 Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of ONC213 on Acute Myeloid Leukemia (AML) cells, with a particular focus on the THP-1 cell line. As a point of comparison, we will reference the metabolic alterations induced by Venetoclax, a standard-of-care therapeutic for AML. This guide is intended to assist researchers in validating metabolomics data and understanding the distinct metabolic reprogramming induced by this compound.

Introduction to this compound and its Mechanism of Action

This compound is an orally active small molecule inhibitor of α-ketoglutarate dehydrogenase (αKGDH), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] By inhibiting αKGDH, this compound disrupts mitochondrial respiration and leads to an accumulation of α-ketoglutarate.[1][3] This metabolic perturbation induces a mitochondrial stress response, suppresses the translation of the anti-apoptotic protein MCL-1, and ultimately triggers apoptosis in cancer cells, showing particular efficacy in AML.[1][2][3]

Comparative Metabolomics Analysis: this compound vs. Venetoclax

To validate and understand the significance of metabolomics data from this compound-treated cells, it is crucial to compare it with a relevant therapeutic alternative. Venetoclax, a BCL-2 inhibitor, is a standard treatment for AML and also induces apoptosis, but through a different mechanism that can also impact cellular metabolism.

The following table summarizes the key metabolic alterations observed in THP-1 AML cells following treatment with this compound, based on the findings of Su et al. (2024), and compares them to reported metabolic changes induced by Venetoclax in AML cells.

Metabolic Pathway Key Metabolite Changes with this compound (THP-1 cells) Reported Key Metabolite Changes with Venetoclax (AML cells) Significance
TCA Cycle ↑ α-ketoglutarate [1][3] ↓ Succinate, Fumarate, MalateAlterations in TCA cycle intermediates have been noted, but are less pronounced and consistent than with this compound.The significant and specific increase in α-ketoglutarate is a direct and key biomarker of this compound's target engagement with αKGDH.
Amino Acid Metabolism Alterations in amino acid pools, potentially linked to TCA cycle disruption.Changes in amino acid metabolism, particularly related to serine and glycine, have been observed.Highlights different primary metabolic nodes being affected by the two drugs.
Mitochondrial Respiration ↓ Oxygen Consumption Rate (OCR) [1]Can also lead to a decrease in OCR as a consequence of apoptosis induction.The direct inhibition of the TCA cycle by this compound leads to a more immediate and profound suppression of mitochondrial respiration.
Protein Synthesis ↓ De novo protein synthesis [1][3]Apoptosis induction by Venetoclax will also lead to a shutdown of protein synthesis.The mechanism for this compound involves a specific mitochondrial stress response leading to translation inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of metabolomics data. Below are the methodologies for key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human monocytic leukemia THP-1 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Cells are treated with a specified concentration of this compound (e.g., 500 nM) or vehicle control for a defined period (e.g., 8 or 24 hours) prior to metabolomic analysis.

  • Venetoclax Treatment: For comparative studies, cells are treated with a relevant concentration of Venetoclax.

Metabolite Extraction
  • Cell Harvesting: After treatment, cells are harvested by centrifugation.

  • Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Metabolite Extraction: Metabolites are extracted using a cold solvent mixture, typically 80% methanol, to quench metabolic activity and precipitate proteins and lipids.

  • Centrifugation: The extract is centrifuged to pellet the precipitated macromolecules.

  • Supernatant Collection: The supernatant containing the small molecule metabolites is collected for analysis.

LC-MS/MS Based Targeted Metabolomics
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Metabolites are separated based on their physicochemical properties using a suitable chromatography column (e.g., a C18 reversed-phase column).

  • Mass Spectrometry Analysis: The mass spectrometer is operated in a targeted manner, using methods like multiple reaction monitoring (MRM), to specifically detect and quantify a predefined list of metabolites.

  • Data Analysis: The resulting data is processed to identify and quantify the metabolites in each sample. Data is typically normalized to cell number or protein content. Statistical analysis is then performed to identify significant differences between treatment groups.

Visualizing the Workflow and Pathway

Diagrams generated using Graphviz provide a clear visual representation of the experimental and biological processes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_data_analysis Data Acquisition & Analysis cluster_validation Validation & Comparison THP1 THP-1 Cells This compound This compound Treatment THP1->this compound Control Vehicle Control THP1->Control Venetoclax Venetoclax Treatment THP1->Venetoclax Harvest Harvest & Wash This compound->Harvest Control->Harvest Venetoclax->Harvest Extract Extract with 80% Methanol Harvest->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Processing Data Processing LCMS->Processing Stats Statistical Analysis Processing->Stats Validation Data Validation Stats->Validation Comparison Comparative Analysis Validation->Comparison

Figure 1: Experimental workflow for metabolomics data validation.

ONC213_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA this compound Inhibition MitoStress Mitochondrial Stress Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate ProteinSynthInhibition Protein Synthesis Inhibition MitoStress->ProteinSynthInhibition MCL1_down ↓ MCL-1 ProteinSynthInhibition->MCL1_down Apoptosis Apoptosis MCL1_down->Apoptosis ONC213_node This compound

Figure 2: this compound mechanism of action on the TCA cycle.

Conclusion

The validation of metabolomics data for a novel therapeutic agent like this compound is a critical step in its preclinical and clinical development. By comparing the metabolic signature of this compound with that of an established drug like Venetoclax, researchers can gain a deeper understanding of its unique mechanism of action and identify robust biomarkers of target engagement and therapeutic efficacy. The pronounced and specific elevation of α-ketoglutarate serves as a key pharmacodynamic marker for this compound activity. This comparative approach, grounded in detailed and reproducible experimental protocols, is essential for advancing our understanding of cancer metabolism and developing more effective targeted therapies.

References

ONC213 in Acute Myeloid Leukemia: A Comparative Guide to its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted therapies has significantly altered the treatment landscape for Acute Myeloid Leukemia (AML). However, intrinsic and acquired resistance remains a critical challenge, driving the need for novel agents with distinct mechanisms of action. This guide provides an objective comparison of the investigational imipridone ONC213, focusing on its cross-resistance profile against established targeted therapies for relapsed or refractory (R/R) AML.

Executive Summary

This compound, a small molecule inhibitor of α-ketoglutarate dehydrogenase (α-KGDH), has demonstrated potent anti-leukemic activity in preclinical models of AML. Its unique mechanism, which induces mitochondrial stress and suppresses oxidative phosphorylation, offers a potential therapeutic advantage in overcoming resistance to existing drugs, particularly the BCL-2 inhibitor venetoclax (B612062). This guide presents a comparative analysis of this compound's efficacy with that of approved targeted therapies for R/R AML, including FLT3 and IDH inhibitors, supported by available experimental data and detailed methodologies.

This compound: Mechanism of Action and Preclinical Efficacy

This compound exerts its anti-leukemic effects by targeting a key enzyme in the Krebs cycle, α-KGDH.[1] This inhibition leads to a cascade of events within the mitochondria, including suppressed respiration and elevated levels of alpha-ketoglutarate.[1][2] The resulting mitochondrial stress response ultimately triggers apoptosis in AML cells.[1][2] Notably, this mechanism is distinct from its predecessor, ONC201, as it does not rely on the induction of TRAIL or its death receptor DR5.[1]

Preclinical studies have shown that this compound is effective against a range of AML cell lines and primary patient samples, with IC50 values in the nanomolar to low micromolar range.[1] Importantly, it has demonstrated activity against leukemia stem cells (LSCs), which are often implicated in relapse and resistance.[1]

dot

ONC213_Mechanism_of_Action This compound Signaling Pathway in AML This compound This compound aKGDH α-Ketoglutarate Dehydrogenase (α-KGDH) This compound->aKGDH Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Suppresses Krebs_Cycle Krebs Cycle aKGDH->Krebs_Cycle Key Enzyme in Krebs_Cycle->OXPHOS Fuels Mito_Stress Mitochondrial Stress OXPHOS->Mito_Stress Dysfunction leads to Mcl1 Mcl-1 Translation (Reduced) Mito_Stress->Mcl1 Apoptosis Apoptosis Mito_Stress->Apoptosis Induces Mcl1->Apoptosis Contributes to

Caption: this compound Mechanism of Action in AML

Cross-Resistance Profile: this compound and Venetoclax

A key area of investigation for this compound is its activity in the context of venetoclax resistance. Venetoclax, a BCL-2 inhibitor, is a standard-of-care agent for many AML patients, but resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, is a significant clinical hurdle.

This compound has been shown to downregulate Mcl-1 protein levels, providing a strong rationale for its use in overcoming venetoclax resistance.[1] Preclinical studies have demonstrated that this compound can re-sensitize venetoclax-resistant AML cells to venetoclax treatment. The combination of this compound and venetoclax results in synergistic killing of AML cells, including those with acquired resistance to venetoclax and azacitidine.

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Experimental_Workflow Workflow for Assessing this compound Efficacy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines AML Cell Lines (Venetoclax-Sensitive & Resistant) Treatment Treat with this compound, Venetoclax, or Combination Cell_Lines->Treatment Patient_Samples Primary AML Patient Samples Patient_Samples->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (e.g., Western Blot for Mcl-1) Treatment->Protein_Analysis Metabolism_Assay Mitochondrial Respiration Assay (e.g., Seahorse) Treatment->Metabolism_Assay Xenograft Establish AML Xenograft Model (PDX or Cell Line-Derived) In_Vivo_Treatment Treat Mice with this compound, Venetoclax, or Combination Xenograft->In_Vivo_Treatment Survival_Analysis Monitor Tumor Burden and Survival In_Vivo_Treatment->Survival_Analysis

Caption: Experimental Workflow for this compound Evaluation

Comparative Efficacy of Targeted Agents in Relapsed/Refractory AML

To contextualize the potential of this compound, its preclinical profile can be compared with the clinical efficacy of approved targeted therapies for R/R AML.

Therapy ClassTargetRepresentative Agent(s)Overall Response Rate (ORR) in R/R AMLMedian Overall Survival (OS) in R/R AML
Imipridone α-KGDH This compound Preclinical Preclinical
FLT3 Inhibitors FLT3Gilteritinib50.0% (Composite CR)[1]9.6 months[1]
Quizartinib~46% (Composite CR)6.2 months
IDH Inhibitors IDH1Ivosidenib41.6%[3]9.0 months[4]
IDH2Enasidenib (B560146)40.3%[3][5]9.3 months[5][6]

Note: Data for Gilteritinib and Quizartinib are from separate clinical trials and not from a head-to-head comparison. ORR and OS for this compound are not yet available from clinical trials.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: AML cell lines are seeded in 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Drug Treatment: Cells are treated with varying concentrations of this compound for 72 hours.

  • MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: 100 µL of solubilization solution is added to each well and the plate is incubated overnight at 37°C.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

Mitochondrial Respiration (Seahorse) Assay
  • Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.

  • Assay Medium: Cells are incubated in XF assay medium supplemented with glucose at 37°C in a non-CO2 incubator for 1 hour.

  • Baseline Measurement: Baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured using a Seahorse XF Analyzer.

  • Compound Injection: Sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) are performed to measure key parameters of mitochondrial function.

  • Data Analysis: OCR and ECAR are calculated and analyzed to determine the effect of this compound on mitochondrial respiration and glycolysis.

Conclusion

This compound presents a promising therapeutic strategy for AML, particularly in the context of resistance to existing therapies. Its novel mechanism of action, targeting mitochondrial metabolism through α-KGDH inhibition, distinguishes it from current targeted agents. The preclinical data strongly suggest a role for this compound in overcoming venetoclax resistance, a significant unmet need in AML treatment. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with relapsed or refractory AML and to validate its potential as a single agent or in combination therapies.

References

Investigating the Synergy of ONC213 with Venetoclax in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment is continually evolving, with a significant focus on targeted therapies that exploit the molecular vulnerabilities of cancer cells. One such promising agent is ONC213, an imipridone that targets α-ketoglutarate dehydrogenase (α-KGDH), leading to mitochondrial stress and the suppression of oxidative phosphorylation.[1][2][3] Preclinical studies have illuminated a potent synergy when this compound is combined with the BCL-2 inhibitor, venetoclax (B612062), particularly in AML models, including those resistant to venetoclax monotherapy. This guide provides a comprehensive comparison of the preclinical efficacy of this compound in combination with venetoclax, supported by experimental data and detailed methodologies.

Mechanism of Synergy: A Two-Pronged Attack on AML Cells

The synergistic anti-leukemic activity of the this compound and venetoclax combination stems from their complementary mechanisms of action that target fundamental cancer cell processes: mitochondrial metabolism and apoptosis.

This compound acts as an inhibitor of α-KGDH, a critical enzyme in the TCA cycle. This inhibition disrupts mitochondrial respiration and leads to an accumulation of α-ketoglutarate.[1][3] The resulting mitochondrial stress triggers a cellular response that includes the suppression of de novo protein synthesis and, crucially, a reduction in the translation of the anti-apoptotic protein MCL-1.[1][3] MCL-1 is a key resistance factor to venetoclax, as its continued presence can sequester pro-apoptotic proteins and prevent cell death.

Venetoclax, on the other hand, directly inhibits the anti-apoptotic protein BCL-2. By binding to BCL-2, venetoclax releases pro-apoptotic proteins like BIM, allowing them to activate BAX and BAK, which ultimately leads to mitochondrial outer membrane permeabilization and apoptosis.

The synergy arises from this compound's ability to downregulate MCL-1, thereby removing a major obstacle to venetoclax-induced apoptosis. This dual targeting of key survival pathways results in a more profound and durable anti-leukemic effect than either agent alone.[2]

cluster_this compound This compound Action cluster_Venetoclax Venetoclax Action cluster_Apoptosis Apoptotic Pathway This compound This compound aKGDH α-KGDH Inhibition This compound->aKGDH MitoStress Mitochondrial Stress (↓ OXPHOS) aKGDH->MitoStress MCL1 ↓ MCL-1 Translation MitoStress->MCL1 BAX_BAK BAX/BAK Activation MCL1->BAX_BAK Relieves Inhibition Venetoclax Venetoclax BCL2 BCL-2 Inhibition Venetoclax->BCL2 BCL2->BAX_BAK Relieves Inhibition Apoptosis Apoptosis BAX_BAK->Apoptosis

Fig. 1: Synergistic mechanism of this compound and venetoclax.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The combination of this compound and venetoclax has demonstrated significant synergistic activity in various preclinical AML models.

In Vitro Studies

Multiple studies have shown that the combination of this compound and venetoclax leads to a synergistic reduction in cell viability and induction of apoptosis in AML cell lines and primary patient samples.[2] This effect is observed even in AML cells that have developed resistance to venetoclax.

Cell Line/SampleTreatmentKey FindingReference
Venetoclax-resistant AML cellsThis compound + VenetoclaxSynergistically kills AML cells resistant to venetoclax alone.[2]
Primary AML progenitorsThis compound + VenetoclaxSignificantly reduced colony formation capacity compared to single agents.[2]
AML Patient-Derived Xenograft (PDX) cells (ex vivo)This compound + VenetoclaxSynergistically induced death of AML PDX cells.[2]
In Vivo Studies

The anti-leukemic synergy of this compound and venetoclax has been validated in in vivo AML xenograft models. The combination treatment has been shown to prolong survival and reduce leukemia stem cells (LSCs).[2]

Animal ModelTreatmentKey FindingReference
AML cell line-derived xenograft modelThis compound + VenetoclaxProlonged survival compared to single-agent treatment.[2]
AML Patient-Derived Xenograft (PDX) modelThis compound + VenetoclaxSignificantly decreased Leukemia Stem Cells (LSCs).[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the synergy of this compound and venetoclax.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) are seeded in 96-well plates.

  • Treatment: Cells are treated with varying concentrations of this compound, venetoclax, or the combination for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the indicated drugs for a defined time.

  • Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or DAPI (to detect late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Start AML Cell Culture Treatment Drug Treatment (this compound, Venetoclax, Combo) Start->Treatment Staining Annexin V / PI Staining Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis

Fig. 2: Workflow for apoptosis analysis via flow cytometry.
Western Blotting

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., MCL-1, BCL-2, β-actin) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mitochondrial Respiration Analysis (Seahorse Bioanalyzer)
  • Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.

  • Treatment: Cells are treated with this compound, venetoclax, or the combination for a specified time.

  • Assay: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Mitochondrial Stress Test: Sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Input AML Cells Treatment Treatment with This compound and/or Venetoclax Input->Treatment Seahorse Seahorse XF Analyzer Treatment->Seahorse Output Measurement of OCR and ECAR Seahorse->Output Analysis Determination of Mitochondrial Respiration Parameters Output->Analysis

Fig. 3: Experimental workflow for Seahorse analysis.

Conclusion and Future Directions

The combination of this compound and venetoclax represents a promising therapeutic strategy for AML, including in cases of acquired resistance to venetoclax. The synergy is driven by this compound's unique mechanism of inducing mitochondrial stress and downregulating MCL-1, which effectively sensitizes AML cells to BCL-2 inhibition by venetoclax. The preclinical data strongly support the continued investigation of this combination in clinical trials.

Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy. Further studies are also warranted to explore the potential of this compound in combination with other targeted agents to overcome resistance and improve outcomes for patients with AML and potentially other hematological malignancies. As of now, the synergy of this compound with other targeted therapies is not as extensively documented as its combination with venetoclax, highlighting a key area for future investigation.

References

Safety Operating Guide

Navigating the Safe Disposal of ONC213: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling ONC213, an orally active αKGDH inhibitor with potent antileukemia activity, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines, based on best practices for the disposal of antineoplastic and other hazardous drugs, provide a comprehensive operational plan.[4] All waste generated from handling this compound is to be considered hazardous chemical waste.

Core Principles of this compound Disposal

Due to its cytotoxic nature, this compound and any materials that come into contact with it must be managed as hazardous waste, often regulated under the Resource Conservation and Recovery Act (RCRA).[4] The fundamental principle is to prevent the release of the compound into the environment and to protect personnel from exposure. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as double chemotherapy gloves, and ensuring all procedures are performed in a designated and controlled area.[4]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste requires careful segregation into different waste streams. The following steps provide a clear protocol for researchers.

1. Segregation of Waste at the Point of Generation:

Immediately after use, all waste contaminated with this compound must be separated from regular laboratory trash and other chemical waste.[4] Do not mix this compound waste with other laboratory wastes.[4]

2. Disposal of Liquid Waste:

  • Bulk Liquid Waste: Any remaining stock solutions, unused dilutions, or contaminated liquid media should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. These are often referred to as "black bulk waste containers" for hazardous chemical waste.[4]

  • Labeling: The container must be labeled with a hazardous waste tag detailing the contents, including the name "this compound" and an estimate of the concentration and volume.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health & Safety (EHS) department.

3. Disposal of Solid Waste:

  • Trace-Contaminated Solids: Items such as used gloves, absorbent pads, and empty vials with no visible liquid residue should be disposed of in a designated "yellow trace waste container."[4]

  • Packaging: Once full, this container should be securely sealed and placed inside a biohazard waste box for collection.[4]

4. Disposal of Sharps:

  • Contaminated Sharps: Needles and syringes that have been used to handle this compound and contain residual amounts of the drug (even as little as 0.1 ml) must be disposed of as hazardous chemical waste in the black bulk waste container.[4] Do not place these in a standard sharps container. [4]

  • Empty Sharps: If a syringe has been fully discharged and contains no visible residual drug, it can be placed directly into a red sharps container.[4] Needles should not be recapped.[4]

5. Requesting Waste Pickup:

Once a waste container is full or no longer in use, a hazardous waste pick-up request must be submitted to the institution's EHS department, often through an online form.[4]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of different types of this compound-contaminated waste.

ONC213_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Containers cluster_collection Final Collection start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid is_sharp Sharp Waste? is_liquid->is_sharp No black_container Black Bulk Hazardous Waste Container is_liquid->black_container Yes solid_waste Solid Waste (Gloves, Pads, etc.) is_sharp->solid_waste No has_residue Visible Residue? is_sharp->has_residue Yes yellow_container Yellow Trace Waste Container solid_waste->yellow_container ehs_pickup EHS Hazardous Waste Pickup black_container->ehs_pickup yellow_container->ehs_pickup red_container Red Sharps Container red_container->ehs_pickup has_residue->black_container Yes has_residue->red_container No

Caption: Workflow for the proper segregation and disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key thresholds and parameters based on general guidelines for hazardous drug disposal.[4]

ParameterThreshold/SpecificationRecommended Action
Liquid Residue in Syringe > 0.1 ml or any visible residueDispose in black bulk hazardous waste container.
Liquid Residue in Syringe No visible residue (100% used)Dispose in red sharps container.
Waste Segregation All this compound-contaminated materialsSeparate from general, biohazardous, and other chemical waste streams.
Container Labeling All hazardous waste containersClearly label with "Hazardous Waste," list all contents, and affix institutional waste tag.

Emergency Procedures

In the event of a spill or accidental exposure, it is critical to follow the institution's established emergency procedures. This typically involves:

  • Alerting personnel in the immediate area.

  • Containing the spill using an appropriate spill kit.

  • Consulting the Safety Data Sheet (SDS) for specific guidance on personal exposure.

  • Contacting the institution's Environmental Health & Safety (EHS) department for assistance with cleanup and to report the incident.[4]

The proper handling and disposal of investigational drugs like this compound are paramount for a safe and compliant research environment. Adherence to these procedures minimizes risk and ensures the well-being of laboratory personnel and the broader community.

References

Safeguarding Research: A Comprehensive Guide to Handling ONC213

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling ONC213. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

This compound is an investigational imipridone agent that targets α-ketoglutarate dehydrogenase, leading to mitochondrial stress and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] While preclinical studies indicate low toxicity to normal hematopoietic cells, its classification as a potent, biologically active, and investigational antineoplastic agent necessitates rigorous handling protocols.[1][3] A specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier and reviewed by all personnel before handling the compound. The following guidelines are based on best practices for handling hazardous cytotoxic agents and should be implemented immediately.

I. Personal Protective Equipment (PPE)

The primary objective is to prevent exposure through inhalation, skin contact, or ingestion. A comprehensive assessment of risk should be conducted for all procedures involving this compound. The following table summarizes the required PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Handling Stock Compound (Solid) Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields or goggles, N95 respirator (if not handled in a certified chemical fume hood).[4][5]
Weighing and Reconstitution Double chemotherapy-tested nitrile gloves, disposable poly-coated gown, safety glasses and face shield, N95 respirator. To be performed in a certified chemical fume hood or biological safety cabinet.[6][7]
In Vitro Experimentation (Cell Culture) Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses. All work to be conducted in a Class II Biosafety Cabinet.
In Vivo Experimentation (Animal Dosing) Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses with side shields.[5]
Waste Disposal Double chemotherapy-tested nitrile gloves, disposable gown, safety glasses or face shield.[7]

Key PPE Specifications:

  • Gloves: Use powder-free nitrile gloves tested for resistance to chemotherapy drugs (e.g., ASTM D6978).[5] Double-gloving is mandatory for handling the stock compound and during reconstitution.[4] The outer glove should be worn over the gown cuff and changed immediately if contaminated.[5]

  • Gowns: Disposable, lint-free gowns made of a low-permeability fabric (e.g., polyethylene-coated) are required.[5][6] Gowns should have a closed front and long sleeves with tight-fitting cuffs.[6]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses whenever there is a risk of splashing, such as during reconstitution or spill cleanup.[5][7]

  • Respiratory Protection: An N95 respirator or higher should be used when handling the powdered compound outside of a contained ventilation device to prevent aerosol inhalation.[5][8]

II. Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize risk. The following diagram outlines the key stages for handling this compound within a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Decontamination & Disposal receipt Receiving & Storage (Store at -20°C or -80°C under nitrogen) [1] sds Obtain & Review Safety Data Sheet (SDS) receipt->sds Mandatory First Step weighing Weighing & Reconstitution (In Chemical Fume Hood) sds->weighing stock Stock Solution Preparation weighing->stock working Working Solution Preparation stock->working invitro In Vitro Studies (In Biosafety Cabinet) working->invitro invivo In Vivo Studies working->invivo decon Decontaminate Surfaces invitro->decon invivo->decon waste Segregate & Dispose Waste decon->waste

Caption: Workflow for safe handling of this compound.

III. Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and unintended exposure.

Waste Segregation and Disposal Protocol:

  • Sharps: Needles and syringes used for administering this compound must be disposed of directly into a designated hazardous waste sharps container. Do not recap needles.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), plasticware (pipette tips, tubes), and absorbent pads contaminated with this compound should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound (e.g., spent cell culture media) and organic solvent stock solutions must be collected in separate, clearly labeled, and sealed hazardous liquid waste containers. Do not mix with other laboratory waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's certified hazardous waste management program. Follow all local, state, and federal regulations.

IV. Experimental Protocols Summary

In Vitro IC₅₀ Determination

This protocol is a standard method to determine the concentration of this compound that inhibits 50% of cell viability in AML cell lines.

  • Cell Plating: Plate AML cells (e.g., MV4-11, OCI-AML3) in 96-well plates.[1]

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 90 nM to 2200 nM).[1]

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay.[1]

  • Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).[1]

This compound Signaling Pathway

This compound induces cell death in AML by targeting the mitochondrial enzyme α-ketoglutarate dehydrogenase (α-KGDH). This initiates a cascade of events leading to apoptosis.

G This compound This compound aKGDH α-KGDH (alpha-ketoglutarate dehydrogenase) This compound->aKGDH Inhibits OXPHOS Oxidative Phosphorylation (OXPHOS) aKGDH->OXPHOS Suppresses MitoStress Mitochondrial Stress (e.g., p-eIF2α ↑) OXPHOS->MitoStress Induces ProteinSynth Protein Synthesis MitoStress->ProteinSynth Inhibits MCL1 MCL-1 Translation ProteinSynth->MCL1 Reduces MCL1->OXPHOS Further Suppresses Apoptosis Apoptosis MCL1->Apoptosis Contributes to

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。